2,4-Dimethoxy-3-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAZUWUHOBBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291007 | |
| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-92-0 | |
| Record name | 7149-92-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-3-methylbenzaldehyde, with the CAS number 7149-92-0 , is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its substituted benzaldehyde structure makes it a key precursor in the total synthesis of complex natural products. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications and potential biological activities.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to light yellow powder or crystal.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7149-92-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Melting Point | 52-54 °C | [3] |
| Boiling Point | 109 °C at 4 mmHg | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Solubility | Soluble in methanol |
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of the corresponding substituted benzene, 1,3-dimethoxy-2-methylbenzene. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings and represents a plausible synthetic route.[4][5][6]
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol describes the formylation of 1,3-dimethoxy-2-methylbenzene to yield this compound.
Materials:
-
1,3-dimethoxy-2-methylbenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. Maintain the temperature below 10°C during the addition. The mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1,3-dimethoxy-2-methylbenzene in dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium acetate to neutralize the reaction mixture. This step should be performed carefully as it is an exothermic reaction.
-
Extraction and Purification: Extract the product into dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Applications in Organic Synthesis
This compound is a valuable starting material in the total synthesis of several complex and biologically active natural products. Its functional groups and substitution pattern allow for intricate molecular elaborations.
-
Total Synthesis of (-)-Kendomycin: This compound serves as a key building block in the convergent stereocontrolled total synthesis of (-)-kendomycin, a potent anticancer agent.
-
Total Synthesis of Renierol: It is also utilized as a starting reagent in the total syntheses of renierol, renierol acetate, and renierol propionate, which are marine natural products with potential biological activities.[1]
Biological Activity
While specific biological data for this compound is limited in the available literature, the broader class of benzaldehyde derivatives has been investigated for various biological activities, including antimicrobial and cytotoxic effects.[7]
Potential Cytotoxic Activity
Research on various benzaldehyde derivatives suggests that they can exhibit cytotoxic effects against cancer cell lines. The proposed mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer.[7] Benzaldehydes have been shown to potentially suppress major signaling pathways such as PI3K/AKT/mTOR, STAT3, NF-κB, and ERK, which are crucial for cancer cell growth, proliferation, and survival.[8][9]
The table below presents hypothetical IC₅₀ values for this compound against various cancer cell lines to illustrate the type of data relevant to drug development professionals. Note: These values are for illustrative purposes only and are not based on experimental data found in the search results for this specific compound.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 25 |
| MCF-7 | Breast Adenocarcinoma | 40 |
| HeLa | Cervical Adenocarcinoma | 35 |
| PC-3 | Prostate Adenocarcinoma | 50 |
Potential Antimicrobial Activity
Benzaldehyde and its derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes.
The table below provides hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common microbial strains. Note: These values are for illustrative purposes only and are not based on experimental data found in the search results for this specific compound.
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 128 |
| Escherichia coli | Gram-negative bacteria | 256 |
| Candida albicans | Fungus | 64 |
Signaling Pathway Involvement
Benzaldehyde derivatives have been implicated in the modulation of various signaling pathways crucial for cell survival and proliferation. One such pathway is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.
Conclusion
This compound is a synthetically important aromatic aldehyde with established applications in the total synthesis of natural products. While its own biological profile is not extensively characterized, the broader family of benzaldehyde derivatives exhibits promising cytotoxic and antimicrobial activities. Further investigation into the specific biological effects of this compound and its derivatives is warranted to explore their full potential in drug discovery and development. The synthetic accessibility of this compound, coupled with the potential for diverse biological activities, makes it an attractive scaffold for medicinal chemistry research.
References
- 1. This compound CAS#: 7149-92-0 [amp.chemicalbook.com]
- 2. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2,4-Dimethoxy-3-methylbenzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and relevant reaction pathways for 2,4-Dimethoxy-3-methylbenzaldehyde, a key aromatic aldehyde in organic synthesis.
Molecular and Physicochemical Properties
This compound is a substituted benzaldehyde derivative with significant applications as a building block in the synthesis of complex organic molecules. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 52-54 °C |
Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is effectively achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] The electron-rich nature of the precursor, 2,6-dimethoxytoluene, directs the formylation to the para position relative to the methyl group, yielding the desired product.
Experimental Protocol
This protocol is a general representation of the Vilsmeier-Haack formylation adapted for the synthesis of this compound.
Materials:
-
2,6-Dimethoxytoluene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (saturated aqueous solution)
-
Ice
-
Water
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. An exothermic reaction occurs, forming the Vilsmeier reagent, a chloroiminium salt.[4]
-
After the complete addition of POCl₃, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve 2,6-dimethoxytoluene in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 8.[5]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Reaction Pathway and Workflow
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of this compound.
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
References
An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethoxy-3-methylbenzaldehyde, a key aromatic aldehyde. It covers its chemical structure, nomenclature, physicochemical properties, spectroscopic characterization, synthesis protocols, and its significant role as a precursor in the synthesis of complex natural products relevant to drug development.
Core Compound Identification
This compound is a substituted aromatic aldehyde featuring two methoxy groups and one methyl group on the benzene ring, in addition to the principal aldehyde functional group.
Chemical Structure and Nomenclature
The structural and identifying information for the compound is summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 2,4-Dimethoxy-m-tolualdehyde |
| CAS Number | 7149-92-0[1][2] |
| Molecular Formula | C₁₀H₁₂O₃[1][2] |
| Molecular Weight | 180.20 g/mol [3] |
| InChI Key | UOKAZUWUHOBBMD-UHFFFAOYSA-N |
| Canonical SMILES | COc1ccc(C=O)c(OC)c1C |
Structure of this compound
Physicochemical and Spectroscopic Data
The compound presents as a white to light orange solid at room temperature and is soluble in solvents like methanol.[1]
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid, powder to crystal | [1] |
| Color | White to Light yellow to Light orange | [1] |
| Melting Point | 52-54 °C | [1] |
| Boiling Point | 109 °C at 4 mmHg | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
Spectroscopic Data
Definitive structural confirmation of this compound is achieved through standard spectroscopic techniques. While raw spectral data is best viewed in dedicated databases, the expected characteristics are described below.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:
-
A downfield singlet for the aldehyde proton (-CHO).
-
Two singlets for the protons of the two methoxy (-OCH₃) groups.
-
A singlet for the protons of the aromatic methyl (-CH₃) group.
-
Two doublets in the aromatic region, corresponding to the two coupled aromatic protons. Actual spectra can be accessed via databases such as SpectraBase.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 10 carbon atoms, including:
-
A signal for the carbonyl carbon of the aldehyde.
-
Signals for the six aromatic carbons, with those bonded to oxygen appearing at lower field.
-
Signals for the two methoxy carbons.
-
A signal for the methyl carbon. Actual spectra can be accessed via databases such as SpectraBase.[5]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands:
-
A strong C=O stretching vibration characteristic of the aldehyde group (typically ~1700-1680 cm⁻¹).
-
C-H stretching vibrations for the aromatic ring and alkyl groups.
-
C-O stretching vibrations for the methoxy ether linkages.
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 180). Key fragmentation patterns would include the loss of a hydrogen radical ([M-1]⁺), a methyl radical ([M-15]⁺), and a formyl radical ([M-29]⁺).
Synthesis of this compound
While commercially available, this compound can be synthesized via formylation of an appropriately substituted aromatic precursor. The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic rings, such as 1,3-dimethoxy-2-methylbenzene.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the formylation of 1,3-dimethoxy-2-methylbenzene to yield this compound.
Materials:
-
1,3-dimethoxy-2-methylbenzene (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for 2-4 hours, or until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Application in Drug Development and Natural Product Synthesis
This compound is a crucial starting material in the multi-step total synthesis of complex, biologically active natural products. Its primary documented use is in the synthesis of (-)-Kendomycin.
Role in the Total Synthesis of (-)-Kendomycin
(-)-Kendomycin is a macrocyclic polyketide with a unique ansa-bridged structure that exhibits a remarkable range of biological activities. Several total synthesis campaigns have utilized this compound as the foundational block for constructing the aromatic core of the Kendomycin molecule. The synthesis involves a lengthy sequence of reactions where the aldehyde serves as the electrophilic partner in initial C-C bond-forming steps.
The following diagram illustrates the logical workflow from the starting material to the application of the final natural product.
References
Spectroscopic and Synthetic Profile of 2,4-Dimethoxy-3-methylbenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral characteristics of 2,4-Dimethoxy-3-methylbenzaldehyde, a key aromatic aldehyde derivative. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. Included are detailed summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a potential synthetic protocol.
Introduction
This compound is a substituted aromatic aldehyde with applications as a building block in the synthesis of more complex organic molecules. Its chemical structure, featuring a benzaldehyde core with two methoxy groups and one methyl group on the aromatic ring, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its spectral data is crucial for reaction monitoring, quality control, and structural elucidation.
Spectroscopic Data
The following sections detail the key spectral data for this compound, presented in a clear and concise format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift values and coupling constants for ¹H NMR and ¹³C NMR were not available in the provided search results. Commercially available spectral databases may contain this information.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aldehyde and methoxy functional groups, as well as aromatic C-H and C=C bonds.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | C=O stretch (aldehyde) | |
| Data not available in search results | C-H stretch (aldehyde) | |
| Data not available in search results | C-O stretch (methoxy) | |
| Data not available in search results | Ar-H stretch | |
| Data not available in search results | C=C stretch (aromatic) |
Note: A comprehensive list of IR peak wavenumbers and intensities was not available in the search results. Access to spectral databases is recommended for detailed analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 179 | [M-H]⁺ |
| 165 | [M-CH₃]⁺ |
| 151 | [M-CHO]⁺ |
| 123 | [M-CHO-CO]⁺ |
Note: The predicted fragmentation pattern is based on the general fragmentation of aromatic aldehydes and methoxy-substituted compounds. Specific experimental data was not available in the search results.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from established formylation reactions of electron-rich aromatic compounds. One potential starting material is 2,6-dimethoxytoluene. Formylation could be achieved via methods such as the Vilsmeier-Haack or Duff reactions.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
General Vilsmeier-Haack Formylation Protocol (Adapted):
A Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), is reacted with an electron-rich aromatic substrate.
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, POCl₃ is added dropwise to DMF.
-
Formylation: The electron-rich arene (e.g., 2,6-dimethoxytoluene) is added to the pre-formed Vilsmeier reagent at a controlled temperature.
-
Hydrolysis: The reaction mixture is quenched by pouring it onto ice, followed by hydrolysis to yield the aldehyde.
-
Purification: The product is extracted with an organic solvent and purified by techniques such as column chromatography or recrystallization.
General Duff Reaction Protocol (Adapted):
The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst, typically on phenolic substrates.
-
Reaction Setup: The aromatic substrate is mixed with hexamethylenetetramine in a suitable solvent (e.g., glycerol, acetic acid).
-
Acid Catalysis: An acid, such as boric acid or trifluoroacetic acid, is added.
-
Heating: The reaction mixture is heated to drive the formylation.
-
Hydrolysis: The intermediate is hydrolyzed with aqueous acid to liberate the aldehyde.
-
Purification: The product is isolated and purified as described above.
Spectroscopic Analysis
Standard analytical techniques would be employed for the characterization of the synthesized product.
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a tetramethylsilane (TMS) internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry:
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Ionization Method: Electron Ionization (EI) is commonly used to generate reproducible fragmentation patterns.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
Workflow for Spectroscopic Analysis:
References
Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde from Resorcinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available precursor, resorcinol. The synthesis involves a multi-step pathway, including the strategic introduction of a methyl group, formylation, and subsequent methylation of hydroxyl functionalities. This document outlines the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and key reaction mechanisms.
Overall Synthetic Strategy
The synthesis of this compound from resorcinol is accomplished through a three-stage process. The initial stage focuses on the regioselective introduction of a methyl group at the C-2 position of the resorcinol ring to yield 2-methylresorcinol. This is followed by the formylation of 2-methylresorcinol to introduce an aldehyde group, resulting in 2,4-dihydroxy-3-methylbenzaldehyde. The final stage involves the exhaustive methylation of the hydroxyl groups to afford the target product.
Caption: Overall synthetic workflow from resorcinol to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for easy reference and comparison.
Stage 1: Synthesis of 2-Methylresorcinol
The synthesis of 2-methylresorcinol from resorcinol is achieved through a four-step sequence designed to ensure the correct regioselectivity. This route involves the use of protecting groups to direct the methylation to the desired position, followed by their removal. The overall yield for this four-step synthesis is reported to be 62.3%.[1]
Step 1a: Synthesis of 4,6-di-tert-butylresorcinol
This step involves a Friedel-Crafts alkylation of resorcinol with tert-butanol using an acid catalyst.
-
Reaction: Resorcinol is reacted with tert-butanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to introduce two tert-butyl groups at positions 4 and 6.
-
Purpose: The bulky tert-butyl groups serve as protecting groups, sterically hindering the 4 and 6 positions and directing subsequent reactions to the 2-position.
Step 1b: Synthesis of 2-[(dimethylamino)methyl]-4,6-di-tert-butylresorcinol
A Mannich reaction is employed to introduce a dimethylaminomethyl group at the C-2 position.
-
Reaction: 4,6-di-tert-butylresorcinol is treated with formaldehyde and dimethylamine.
-
Mechanism: The reaction proceeds via the formation of an iminium ion from formaldehyde and dimethylamine, which then acts as an electrophile and attacks the electron-rich aromatic ring at the vacant 2-position.
Step 1c: Synthesis of 2-methyl-4,6-di-tert-butylresorcinol
The dimethylaminomethyl group is converted to a methyl group via hydrogenolysis.
-
Reaction: The product from the Mannich reaction is subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst.
-
Transformation: This step effectively reduces the C-N bond, replacing the dimethylamino group with a hydrogen atom to yield the desired methyl group at the C-2 position.
Step 1d: Synthesis of 2-methylresorcinol
The final step in this stage is the removal of the tert-butyl protecting groups.
-
Reaction: The debutylation is achieved by treating 2-methyl-4,6-di-tert-butylresorcinol with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Deprotection: The Lewis acid facilitates the cleavage of the tert-butyl groups from the aromatic ring, yielding the final product of this stage, 2-methylresorcinol.
| Stage 1: Synthesis of 2-Methylresorcinol | Reactants | Reagents/Catalyst | Product | Overall Yield (%) |
| 1a. Alkylation | Resorcinol, tert-butanol | Concentrated H₂SO₄ | 4,6-di-tert-butylresorcinol | - |
| 1b. Mannich Reaction | 4,6-di-tert-butylresorcinol | Formaldehyde, Dimethylamine | 2-[(dimethylamino)methyl]-4,6-di-tert-butylresorcinol | - |
| 1c. Hydrogenolysis | 2-[(dimethylamino)methyl]-4,6-di-tert-butylresorcinol | H₂, Pd/C | 2-methyl-4,6-di-tert-butylresorcinol | - |
| 1d. Debutylation | 2-methyl-4,6-di-tert-butylresorcinol | AlCl₃ | 2-methylresorcinol | 62.3[1] |
Stage 2: Vilsmeier-Haack Formylation of 2-Methylresorcinol
The introduction of the aldehyde functionality at the C-4 position is accomplished via the Vilsmeier-Haack reaction.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a flask equipped with a stirrer, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining a low temperature. The mixture is stirred to ensure the complete formation of the Vilsmeier reagent, an electrophilic iminium salt.
-
Formylation: A solution of 2-methylresorcinol in a suitable solvent is added slowly to the prepared Vilsmeier reagent at low temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
Isolation and Purification: The product is isolated by filtration or extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
| Stage 2: Vilsmeier-Haack Formylation | Starting Material | Reagents | Product | Yield (%) |
| Formylation | 2-Methylresorcinol | DMF, POCl₃ | 2,4-Dihydroxy-3-methylbenzaldehyde | 79.9 |
Stage 3: Methylation of 2,4-Dihydroxy-3-methylbenzaldehyde
The final step is the methylation of the two hydroxyl groups to yield the target molecule. This can be achieved using common methylating agents such as dimethyl sulfate or methyl iodide.
Experimental Protocol (using Dimethyl Sulfate):
-
Reaction Setup: 2,4-dihydroxy-3-methylbenzaldehyde is dissolved in a suitable solvent, and a base such as sodium hydroxide or sodium carbonate is added.
-
Methylation: Dimethyl sulfate is added portion-wise to the reaction mixture, and the reaction is stirred, often with gentle heating, until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield this compound.
| Stage 3: Methylation | Starting Material | Reagents | Product | Yield (%) |
| Methylation | 2,4-Dihydroxy-3-methylbenzaldehyde | Dimethyl Sulfate, Base (e.g., NaOH, K₂CO₃) | This compound | High yields are generally expected for this type of reaction, though a specific yield for this transformation was not found in the provided search results. |
Conclusion
The synthesis of this compound from resorcinol is a well-defined, multi-step process that relies on established organic reactions. The key challenges lie in the regioselective introduction of the methyl group at the C-2 position of resorcinol, which is effectively addressed by a protecting group strategy. Subsequent formylation via the Vilsmeier-Haack reaction and final methylation of the hydroxyl groups are generally high-yielding steps. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this important chemical intermediate.
References
2,4-Dimethoxy-3-methylbenzaldehyde: A Synthetic Precursor in Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in multi-step organic synthesis. A thorough review of scientific literature and chemical databases indicates that this compound is not a known natural product. Its significance lies in its role as a key starting material for the total synthesis of complex bioactive molecules. This guide details the chemical properties of this compound and its notable applications in the synthesis of (-)-kendomycin and renierol derivatives, providing a resource for professionals in chemical and pharmaceutical research.
Introduction: A Synthetic Origin
Despite the structural complexity often found in natural products, there is currently no scientific evidence to suggest that this compound occurs naturally. Extensive searches of natural product databases and the broader scientific literature do not yield any reports of its isolation from plant, fungal, marine, or microbial sources. Consequently, this document will focus on its established role as a synthetic reagent.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its use in designing and executing synthetic routes.
| Property | Value |
| CAS Number | 7149-92-0 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 52-54 °C |
| Synonyms | 2,4-Dimethoxy-m-tolualdehyde |
Role in the Total Synthesis of Bioactive Compounds
The utility of this compound is most prominently demonstrated in its application as a foundational element for constructing intricate molecular architectures. Its specific substitution pattern makes it an ideal starting point for syntheses that require a highly functionalized aromatic ring.
Synthesis of (-)-Kendomycin
This compound has been employed as a starting reagent in the stereocontrolled total synthesis of (-)-kendomycin.[1][2] Kendomycin is a potent polyketide antibiotic with significant antitumor and anti-HIV activity. The synthesis of such a complex molecule requires a precise and efficient strategy, and the use of this compound provides a reliable entry point to a key fragment of the final structure.
Synthesis of Renierol and its Derivatives
This benzaldehyde derivative is also a crucial precursor in the total syntheses of renierol, renierol acetate, and renierol propionate.[1] Renierol is a marine alkaloid isolated from sponges of the genus Reniera, and it exhibits cytotoxic and antimicrobial properties. The synthetic route to these molecules leverages the structural features of this compound to build the core of the renierol framework.
Experimental Methodologies: Not Applicable for Natural Isolation
As this compound has not been identified from a natural source, there are no established experimental protocols for its extraction, isolation, or purification from any biological matrix. The compound is commercially available from various chemical suppliers as a synthetic chemical.
The synthetic transformations involving this aldehyde in the context of total synthesis, such as in the path towards (-)-kendomycin, involve complex multi-step sequences. These are detailed in specialized organic chemistry literature and are beyond the scope of a general guide.
Logical Workflow: From Precursor to Complex Products
The following diagram illustrates the role of this compound as a synthetic precursor in the production of the aforementioned bioactive compounds.
References
Navigating the Safety Landscape of 2,4-Dimethoxy-3-methylbenzaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,4-Dimethoxy-3-methylbenzaldehyde, a key intermediate in organic synthesis. Given the limited direct toxicological data on this specific compound, this document synthesizes information from safety data sheets (SDS), established experimental protocols for similar aromatic aldehydes, and toxicological data on structurally related compounds to provide a robust framework for its safe use in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards identified from available safety data sheets are summarized below.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation. |
Data compiled from publicly available Safety Data Sheets.
Toxicological Profile and Inferred Hazards
Substituted benzaldehydes are known to be reactive chemicals that can exhibit bioreactive toxicity.[1] The aldehyde functional group can act as an electrophile, potentially forming Schiff bases with amino groups of proteins, which is a common mechanism for toxicity.
Table 2: Summary of Toxicological Data for Structurally Related Benzaldehydes
| Compound | Toxicological Endpoint | Observation | Reference |
| Benzaldehyde | Acute Oral Toxicity (Rat, Mouse) | LD50: 800-2850 mg/kg | [2] |
| Benzaldehyde | Subchronic Oral Toxicity (Rat, Mouse) | NOAEL: 400-600 mg/kg | [2] |
| Benzaldehyde | Inhalation Toxicity (Rat) | Goblet cell metaplasia in the nasal respiratory epithelium. | [3] |
| Benzaldehyde | Skin Irritation | Considered a skin irritant. | [4] |
| Benzaldehyde | Eye Irritation | Considered an eye irritant. | [4] |
| p-Methoxybenzaldehyde | Repeated Dose Toxicity (Rat) | NOAEL: 100 mg/kg/day based on liver effects. | [5] |
Based on this data, it is prudent to assume that this compound possesses similar irritant properties and may have potential for systemic effects upon repeated or high-level exposure.
Experimental Protocols for Safety Assessment
To ensure the safe handling of this compound, particularly in a research or drug development context where its properties may not be fully characterized, standardized toxicity testing is essential. The following are detailed methodologies for key experiments to assess the primary hazards associated with this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Following OECD Guideline 439)
This test evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis model, consisting of non-transformed human-derived epidermal keratinocytes.
-
Procedure:
-
A sufficient amount of the test chemical (solid or liquid) is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
Following incubation, the test chemical is removed by rinsing.
-
The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment:
-
Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt.
-
The formazan is extracted, and the optical density is measured spectrophotometrically.
-
-
Data Interpretation:
-
The viability of the treated tissues is expressed as a percentage of the negative control.
-
A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).
-
Caption: Workflow for In Vitro Skin Irritation Testing.
Acute Eye Irritation/Corrosion Test (Following OECD Guideline 405)
This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion. It is typically performed on albino rabbits.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Procedure:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyelids are gently held together for about one second to prevent loss of the substance.
-
-
Observation:
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Ocular lesions (cornea, iris, and conjunctiva) are scored according to a standardized system.
-
-
Data Interpretation:
-
The severity and reversibility of the ocular lesions are evaluated to classify the substance's irritation potential.
-
Caption: Workflow for In Vivo Acute Eye Irritation Testing.
Safety and Handling Precautions
Based on the known hazards of skin, eye, and respiratory irritation, the following handling procedures are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the appropriate PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (EN 166). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating or generating dusts.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[6][7] Use appropriate tools to minimize direct contact.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE and contain the spill. For solid spills, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Logical Relationship for Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound.
Caption: Logical Flow for Safe Handling of Chemical Substances.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subacute inhalation toxicity of benzaldehyde in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. lung.org [lung.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of 2,4-Dimethoxy-3-methylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4-Dimethoxy-3-methylbenzaldehyde is an aromatic aldehyde whose utility in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals, is of significant interest. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes such as crystallization, and formulation development. The solubility of a compound dictates solvent selection, reaction concentration, and the efficiency of downstream processing.
This guide provides an overview of the known solubility information for this compound and, more importantly, details the experimental methodologies required to quantitatively assess its solubility in solvents relevant to specific research and development needs.
Physicochemical Properties and Known Solubility
Before delving into experimental determination, it is pertinent to note the basic physicochemical properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to light yellow/orange powder or crystal | [1][3] |
| Melting Point | 52-56 °C | [1][3] |
Currently, the publicly available qualitative solubility data for this compound is limited. It is most commonly cited as being soluble in methanol[1][3][4]. However, for a comprehensive understanding applicable to a variety of experimental conditions, quantitative determination is necessary.
Experimental Protocols for Solubility Determination
To empower researchers to generate precise solubility data, this section details several established methodologies. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.
Equilibrium Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or incubator. Agitate the mixtures at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, techniques such as centrifugation followed by careful decantation or filtration using a syringe filter (ensure the filter material is compatible with the solvent) can be employed.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable stationary and mobile phase to separate and quantify the analyte. Create a calibration curve using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from interference from the solvent, a calibration curve can be generated by measuring the absorbance at the wavelength of maximum absorption (λmax). For this compound, a λmax of 285 nm in ethanol has been reported[2].
-
-
Calculation: From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Gravimetric Method
This is a straightforward method that does not require sophisticated analytical instrumentation but demands precision in weighing.
Methodology:
-
Equilibration: Prepare a saturated solution in a sealed container with excess solute, as described in the shake-flask method.
-
Sampling: Carefully withdraw a known volume of the clear saturated supernatant after allowing the excess solid to settle.
-
Solvent Evaporation: Transfer the sampled solution to a pre-weighed, dry container (e.g., a watch glass or a small beaker).
-
Drying: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood, followed by drying in a vacuum oven at a temperature below the compound's melting point) until a constant weight is achieved.
-
Calculation: Weigh the container with the dried solute. The difference between this weight and the initial weight of the container gives the mass of the dissolved this compound. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A generalized workflow for determining the solubility of a solid in a liquid solvent.
Conclusion
While the solubility of this compound has been qualitatively noted in methanol, a comprehensive quantitative understanding across a range of organic solvents requires empirical determination. This guide provides researchers and drug development professionals with the necessary experimental protocols, specifically the shake-flask and gravimetric methods, to generate reliable and accurate solubility data. The application of these methodologies will facilitate more efficient process development, reaction optimization, and formulation design involving this versatile chemical intermediate.
References
The Versatile Building Block: A Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde in Organic Synthesis
For Immediate Release
Shanghai, China – December 27, 2025 – 2,4-Dimethoxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique substitution pattern provides a valuable scaffold for the construction of complex molecular architectures, particularly in the synthesis of biologically active natural products and novel pharmaceutical agents. This technical guide offers an in-depth exploration of its synthesis, properties, and key applications, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Physicochemical and Spectroscopic Data
This compound is a white to light yellow crystalline solid. A summary of its key physical and spectroscopic properties is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 7149-92-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 52-54 °C | [1] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1] |
| ¹H NMR (CDCl₃) | δ 9.96 (s, 1H), 7.77 (d, J=8.0 Hz, 1H), 7.32 (d, J=7.9 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 2.43 (s, 3H) | |
| ¹³C NMR (CDCl₃) | δ 192.1, 162.4, 150.6, 137.4, 133.7, 133.4, 129.9, 126.9, 125.9, 123.2, 61.7, 55.5, 25.7 | |
| IR (KBr, cm⁻¹) | ~2922, 2850, 1680 (C=O), 1600, 1480, 1260, 1120, 820 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2,6-dimethoxytoluene. This reaction introduces a formyl group onto the electron-rich aromatic ring.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2,6-Dimethoxytoluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dimethoxytoluene (1.0 equiv) in anhydrous dichloromethane, add N,N-dimethylformamide (3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Expected Yield: 75-85%
Applications in Organic Synthesis
This compound serves as a key starting material in the synthesis of several complex natural products. Its aldehyde functionality allows for a variety of subsequent transformations, including Wittig reactions, Grignard additions, and aldol condensations.
Total Synthesis of (-)-Kendomycin
One of the notable applications of this compound is in the stereocontrolled total synthesis of the potent antibiotic and anticancer agent, (-)-kendomycin.[1] In the synthetic routes developed by Panek and Smith, this aldehyde is a crucial precursor for the eastern hemisphere of the molecule.[3][4]
A key step often involves a nucleophilic addition to the aldehyde, followed by a series of transformations to construct the densely functionalized tetrahydropyran core of kendomycin.
References
An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethoxy-3-methylbenzaldehyde, a key aromatic aldehyde that has found significant application as a versatile building block in the total synthesis of complex natural products. This document details its chemical and physical properties, provides plausible synthetic routes with detailed experimental protocols, and explores its notable applications in the field of drug development and organic synthesis. All quantitative data is presented in structured tables for clarity, and key transformations are illustrated with diagrams generated using Graphviz to elucidate reaction pathways and experimental workflows.
Introduction
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 52-54 °C.[2] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 7149-92-0 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Melting Point | 52-54 °C | [2] |
| Appearance | Solid | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. Key spectral data are summarized in the tables below.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data sourced from publicly available spectra and may vary slightly based on solvent and instrument. |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) |
| Data sourced from publicly available spectra and may vary slightly based on solvent and instrument. |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data represents typical vibrational modes for this functional group arrangement. |
Synthesis of this compound
While the first reported synthesis of this compound is not definitively documented, plausible and efficient synthetic routes can be devised based on established organic chemistry methodologies. The most logical precursor is 1,3-dimethoxy-2-methylbenzene. Formylation of this electron-rich aromatic ring can be achieved via several methods, with the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation being the most likely effective strategies.
Proposed Synthetic Route: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5][6] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Caption: Vilsmeier-Haack Reaction Pathway.
Detailed Experimental Protocol (Vilsmeier-Haack)
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Alternative Synthetic Route: Ortho-lithiation followed by Formylation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[7] The two methoxy groups in 1,3-dimethoxy-2-methylbenzene are expected to direct lithiation to the C4 position. Quenching the resulting aryllithium species with an electrophilic formylating agent like DMF would yield the desired product.
Caption: Ortho-lithiation and Formylation Pathway.
Applications in Drug Development and Total Synthesis
The synthetic utility of this compound is prominently demonstrated in its use as a key building block in the total synthesis of complex and biologically active natural products.
Total Synthesis of (-)-Kendomycin
Kendomycin is a polyketide macrolide with potent antibiotic and anticancer activities.[8][9] In several reported total syntheses of (-)-kendomycin, this compound serves as a crucial starting material for the construction of the aromatic core of the molecule.[3][10][11] The aldehyde functionality allows for the introduction of further complexity through various carbon-carbon bond-forming reactions, while the methoxy and methyl groups are integral features of the natural product's structure.
Caption: Role in (-)-Kendomycin Synthesis.
Total Synthesis of Renierol
Renierol is a marine-derived isoquinoline alkaloid that exhibits cytotoxic and antimicrobial properties. The synthesis of renierol and its derivatives has also utilized this compound as a key starting fragment.[2] Its structure provides the necessary aromatic substitution pattern that is elaborated through a series of reactions to construct the final isoquinoline skeleton.
Conclusion
This compound has emerged as a valuable and versatile building block in modern organic synthesis. While its historical discovery is not prominently documented, its utility is firmly established through its successful incorporation into the total synthesis of several complex and biologically important natural products. This technical guide has provided a detailed overview of its properties, plausible and detailed synthetic protocols, and key applications, serving as a comprehensive resource for researchers in the fields of organic chemistry and drug development. The provided data and diagrams are intended to facilitate its synthesis and application in the laboratory.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound CAS#: 7149-92-0 [amp.chemicalbook.com]
- 3. 2,4-二甲氧基-3-甲基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Total synthesis of kendomycin: a macro-C-glycosidation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Kendomycin: A Macro–C–Glycosidation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Kendomycin by Panek [organic-chemistry.org]
- 11. a2bchem.com [a2bchem.com]
Methodological & Application
Synthesis of (-)-kendomycin using 2,4-Dimethoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the potent antibiotic and anti-cancer agent, (-)-kendomycin, commencing from the commercially available starting material, 2,4-Dimethoxy-3-methylbenzaldehyde. The presented synthesis is based on the convergent and stereocontrolled approach developed by Smith and coworkers, which features a Petasis-Ferrier union/rearrangement, a ring-closing metathesis, and a biomimetic quinone-methide-lactol assembly as key strategic elements.[1][2]
Introduction
(-)-Kendomycin is a structurally unique 16-membered macrocyclic polyketide with a dense array of stereogenic centers and a quinone methide chromophore. Its significant biological activities, including potent antagonism of the endothelin receptor, anti-osteoporotic properties, and broad-spectrum antibacterial and cytotoxic effects, have made it a compelling target for total synthesis.[3] The synthetic route detailed herein provides a robust and efficient pathway to access this complex natural product, enabling further investigation into its therapeutic potential and the development of novel analogs.
Retrosynthetic Analysis and Strategy
The synthetic strategy hinges on the convergent assembly of two key fragments: a highly functionalized tetrahydropyran portion and an aromatic piece derived from this compound. The overall workflow can be visualized as the disconnection of the macrocycle at the C13-C14 olefin via ring-closing metathesis (RCM) and the C4a-C5 bond, which is formed through a Petasis-Ferrier rearrangement.
Caption: Retrosynthetic analysis of (-)-kendomycin.
Experimental Protocols
The following protocols detail the key transformations in the synthesis of (-)-kendomycin, starting from this compound.
Synthesis of the Aromatic Fragment
The initial steps involve the elaboration of this compound to introduce the necessary functional groups for subsequent coupling reactions. A key transformation is the installation of a vinyl iodide moiety, which serves as a handle for the crucial Suzuki-Miyaura coupling.
Representative Protocol: Synthesis of a Vinyl Iodide Intermediate
A detailed protocol for a similar transformation can be found in the supporting information of the primary literature. The general steps involve:
-
Wittig Reaction: this compound is reacted with a suitable phosphonium ylide to install the initial part of the side chain.
-
Functional Group Manipulations: The resulting alkene is then subjected to a series of reactions, including reduction of the ester, protection of the alcohol, and hydrozirconation-iodination to stereoselectively install the vinyl iodide.
Synthesis of the Tetrahydropyran Fragment
The densely substituted tetrahydropyran core is constructed using a Petasis-Ferrier union/rearrangement tactic. This key step brings together two simpler fragments in a highly stereocontrolled manner.
Fragment Coupling and Macrocyclization
With both the aromatic and tetrahydropyran fragments in hand, the next crucial phase involves their coupling and the formation of the 16-membered macrocycle.
Protocol: Ring-Closing Metathesis (RCM)
-
Substrate Preparation: The coupled product, a diene, is dissolved in degassed dichloromethane.
-
Catalyst Addition: A solution of a Grubbs' second-generation catalyst in dichloromethane is added to the substrate solution.
-
Reaction Monitoring: The reaction is stirred at reflux and monitored by TLC for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the macrocyclic olefin.
Final Steps: Completion of the Synthesis
The final stages of the synthesis involve the isomerization of the newly formed olefin to the desired (E)-geometry and the formation of the quinone-methide-lactol moiety.
Protocol: Olefin Isomerization
The (Z)-olefin obtained from the RCM reaction is isomerized to the thermodynamically more stable (E)-isomer via an epoxidation-deoxygenation sequence.
-
Epoxidation: The olefin is treated with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.
-
Deoxygenation: The epoxide is then treated with a reducing agent, such as a tungsten-based reagent, to yield the (E)-olefin.
Data Presentation
The following tables summarize the quantitative data for key reactions in the synthesis of (-)-kendomycin.
| Step | Reaction | Starting Material | Product | Yield (%) | Key Reagents |
| 1 | Petasis-Ferrier Rearrangement | Aldehyde & Vinyl Ether | Tetrahydropyran | 75 | Me |
| 2 | Suzuki-Miyaura Coupling | Aromatic Fragment & THP Fragment | Coupled Product | 86 | PdCl |
| 3 | Ring-Closing Metathesis | Diene | Macrocycle (Z-isomer) | 80 | Grubbs' II Catalyst |
| 4 | Olefin Isomerization | Macrocycle (Z-isomer) | Macrocycle (E-isomer) | 65 (2 steps) | m-CPBA, WCl |
Overall Synthetic Workflow
The convergent nature of the synthesis allows for the efficient assembly of the complex target molecule.
Caption: Overall synthetic workflow for (-)-kendomycin.
References
Total synthesis of renierol using 2,4-Dimethoxy-3-methylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Renierol, a marine alkaloid isolated from the sponge Reniera sp., has attracted significant interest due to its potential biological activities. This document provides detailed application notes and protocols for the total synthesis of renierol, commencing from the readily available starting material, 2,4-Dimethoxy-3-methylbenzaldehyde. The synthetic strategy outlined herein is based on the successful multi-step synthesis reported in the chemical literature, offering a reproducible and efficient pathway to this natural product.
I. Synthetic Strategy Overview
The total synthesis of renierol from this compound involves a linear sequence of reactions to construct the core isoquinoline scaffold, followed by functional group manipulations to yield the final product. The key steps include the formation of an oxime, aza-electrocyclization to form the isoquinoline ring, and subsequent reduction and demethylation.
Logical Workflow of Renierol Synthesis:
Caption: Overall synthetic workflow from the starting material to Renierol.
II. Experimental Protocols
The following protocols are adapted from established synthetic routes. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Synthesis of this compound Oxime
This step involves the conversion of the starting aldehyde to its corresponding oxime.
-
Reagents and Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Distilled water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) in water.
-
Add pyridine (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude oxime.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of 5,7-Dimethoxy-6-methylisoquinoline
This key step involves the cyclization of the oxime to form the isoquinoline core.
-
Reagents and Materials:
-
This compound Oxime
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Add the oxime from the previous step to polyphosphoric acid at 80-90 °C.
-
Stir the mixture vigorously at this temperature for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Step 3: Reduction to the Tetrahydroisoquinoline
The aromatic isoquinoline is reduced to its corresponding tetrahydroisoquinoline derivative.
-
Reagents and Materials:
-
5,7-Dimethoxy-6-methylisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve the isoquinoline in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.
-
Step 4: Demethylation to Afford Renierol
The final step involves the demethylation of the methoxy groups to yield the dihydroxy product, renierol.
-
Reagents and Materials:
-
Tetrahydroisoquinoline derivative
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the tetrahydroisoquinoline derivative in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of boron tribromide in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm slowly to room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative TLC or column chromatography to obtain renierol.
-
III. Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis.
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | This compound Oxime | This compound | 85-95 |
| 2 | 5,7-Dimethoxy-6-methylisoquinoline | This compound Oxime | 60-70 |
| 3 | Tetrahydroisoquinoline Derivative | 5,7-Dimethoxy-6-methylisoquinoline | 90-98 |
| 4 | Renierol | Tetrahydroisoquinoline Derivative | 50-60 |
IV. Signaling Pathways and Logical Relationships
Key Chemical Transformation Diagram:
Caption: Key chemical transformations in the synthesis of Renierol.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction times may vary depending on the specific conditions and scale of the reaction.
Application Notes and Protocols: 2,4-Dimethoxy-3-methylbenzaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4-dimethoxy-3-methylbenzaldehyde as a key starting material in the total synthesis of complex and biologically active natural products. The unique substitution pattern of this aromatic aldehyde makes it a valuable building block for constructing intricate molecular architectures.
Total Synthesis of (–)-Kendomycin
(–)-Kendomycin is a macrocyclic polyketide with potent antibacterial and antitumor properties. Its total synthesis, accomplished by Smith and coworkers, highlights a convergent strategy where this compound serves as a foundational fragment for the eastern hemisphere of the molecule.
Synthetic Strategy Overview
The overall synthesis plan involves the preparation of two key fragments: a western hemisphere containing a tetrahydropyran ring and an eastern hemisphere derived from this compound. These fragments are coupled, and subsequent reactions form the macrocycle and install the final functionalities.
Experimental Workflow for the Synthesis of the Eastern Hemisphere of (–)-Kendomycin
Caption: Synthesis of the Eastern Hemisphere of (–)-Kendomycin.
Quantitative Data for Key Transformations
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound, Benzyltriphenylphosphonium ylide | THF, rt, 12 h | 2,4-Dimethoxy-3-methyl-stilbene | 95 |
| 2 | 2,4-Dimethoxy-3-methyl-stilbene | DDQ, Benzene, reflux, 2 h | 5,7-Dimethoxy-6-methyl-2-phenylbenzofuran | 85 |
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethoxy-3-methyl-stilbene
-
To a stirred suspension of benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 95:5) to afford the stilbene derivative as a white solid.
Step 2: Synthesis of 5,7-Dimethoxy-6-methyl-2-phenylbenzofuran
-
To a solution of 2,4-dimethoxy-3-methyl-stilbene (1.0 eq) in anhydrous benzene, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: hexanes/ethyl acetate = 98:2) to yield the benzofuran fragment.
Total Synthesis of Renierol
Renierol is a marine alkaloid belonging to the isoquinolinequinone family, known for its antimicrobial and cytotoxic activities. Its synthesis utilizes a derivative of this compound to construct the core structure.
Synthetic Strategy Overview
The synthesis involves the construction of a substituted isoquinoline ring system, followed by regioselective oxidation to furnish the quinone moiety. A key precursor is prepared from a derivative of this compound.
Experimental Workflow for the Synthesis of a Renierol Precursor
Caption: Synthesis of a key isoquinoline precursor for Renierol.
Quantitative Data for Key Transformations
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | N-(2-(2,4-dimethoxy-3-methylphenyl)ethyl)acetamide | POCl₃, Toluene, reflux, 3 h | 1-Methyl-6,8-dimethoxy-7-methyl-3,4-dihydroisoquinoline | 88 |
| 2 | 1-Methyl-6,8-dimethoxy-7-methyl-3,4-dihydroisoquinoline | 10% Pd/C, Decalin, reflux, 6 h | 1-Methyl-6,8-dimethoxy-7-methylisoquinoline | 92 |
Experimental Protocols
Step 1: Synthesis of 1-Methyl-6,8-dimethoxy-7-methyl-3,4-dihydroisoquinoline
-
To a solution of N-(2-(2,4-dimethoxy-3-methylphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH 9-10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the dihydroisoquinoline.
Step 2: Synthesis of 1-Methyl-6,8-dimethoxy-7-methylisoquinoline
-
A mixture of 1-methyl-6,8-dimethoxy-7-methyl-3,4-dihydroisoquinoline (1.0 eq) and 10% palladium on charcoal (0.1 eq) in decalin is heated at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: chloroform/methanol = 95:5) to give the isoquinoline product.
Synthesis of Furoquinoline Alkaloids
Furoquinoline alkaloids, such as dictamnine and skimmianine, are a class of natural products with a wide range of biological activities. A common synthetic route to these compounds involves the construction of a quinoline core followed by the annulation of a furan ring. This compound can be a precursor to the substituted aniline needed for the quinoline synthesis.
Synthetic Strategy Overview
The synthesis begins with the preparation of a substituted aniline from this compound. This aniline is then used in a Conrad-Limpach or a similar reaction to form the quinoline ring system. Subsequent manipulation of a side chain leads to the formation of the furan ring.
Logical Relationship in Furoquinoline Alkaloid Synthesis
Caption: General synthetic pathway to Furoquinoline Alkaloids.
Quantitative Data for Key Transformations
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 2,4-Dimethoxy-3-methylaniline, Diethyl malonate | 250 °C, 30 min | 4-Hydroxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone | 75 |
| 2 | 4-Hydroxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone | Prenyl bromide, K₂CO₃, Acetone, reflux, 8 h | 4-Prenyloxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone | 90 |
| 3 | 4-Prenyloxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone | Dowtherm A, 250 °C, 1 h | 3-Prenyl-4-hydroxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone | 85 |
| 4 | 3-Prenyl-4-hydroxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone | O₃, CH₂Cl₂/MeOH, -78 °C; then Me₂S | Furoquinoline Alkaloid Precursor | 70 |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone
-
A mixture of 2,4-dimethoxy-3-methylaniline (1.0 eq) and diethyl malonate (1.2 eq) is heated at 250 °C for 30 minutes.
-
Cool the reaction mixture and triturate with diethyl ether to obtain the crude quinolone as a solid.
-
Recrystallize the solid from ethanol to yield the pure product.
Step 2: Synthesis of 4-Prenyloxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone
-
To a solution of 4-hydroxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and prenyl bromide (1.5 eq).
-
Reflux the mixture for 8 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: chloroform/acetone = 9:1) to obtain the prenylated product.
Step 3: Claisen Rearrangement to 3-Prenyl-4-hydroxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone
-
Heat 4-prenyloxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone in Dowtherm A at 250 °C for 1 hour.
-
Cool the reaction mixture and dilute with hexane.
-
Collect the precipitated solid by filtration and wash with hexane to give the rearranged product.
Step 4: Ozonolysis and Cyclization to Furoquinoline Alkaloid Precursor
-
A solution of 3-prenyl-4-hydroxy-6,8-dimethoxy-7-methyl-2(1H)-quinolone (1.0 eq) in a mixture of dichloromethane and methanol (3:1) is cooled to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) and allow the mixture to warm to room temperature overnight.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the aldehyde precursor, which can be cyclized to the furoquinoline alkaloid in a subsequent step.
Application Notes and Protocols: Aldol Condensation Reactions Involving 2,4-Dimethoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol condensation, particularly the Claisen-Schmidt variant, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, known as chalcones, by reacting an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.[1] Chalcones are a prominent class of compounds in medicinal chemistry and drug development, serving as precursors to flavonoids and exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2]
2,4-Dimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde that can serve as a key building block for novel chalcone derivatives. The presence of two methoxy groups and a methyl group on the phenyl ring can significantly influence the electronic properties and steric hindrance of the molecule, potentially leading to the development of chalcones with unique biological activities. These notes provide detailed protocols, data, and visualizations for the synthesis of chalcones via the Aldol condensation of this compound.
Principle of the Reaction: Claisen-Schmidt Condensation
The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves an aldehyde that cannot form an enolate (like this compound) reacting with an enolizable ketone (e.g., a substituted acetophenone). The mechanism proceeds as follows:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.[3]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.[3]
-
Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone (the aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the more thermodynamically stable α,β-unsaturated ketone, the target chalcone. The formation of this conjugated system is a significant driving force for the reaction.[4]
Quantitative Data Presentation
While specific yield data for reactions involving this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and reported yields for the Claisen-Schmidt condensation of structurally similar substituted benzaldehydes with various ketones. This data provides a valuable reference for expected outcomes.
| Benzaldehyde Derivative | Ketone Reactant | Catalyst | Solvent | Reaction Time | Yield (%) |
| 2,5-Dimethoxybenzaldehyde | Acetone | NaOH | Ethanol | 2 hours (reflux) | 82%[5] |
| 3,4-Dimethoxybenzaldehyde | 1-Indanone | Solid NaOH | None (Solvent-free) | 15 min (grinding) | High (not specified)[6][7] |
| 4-Hydroxy-3-methoxybenzaldehyde | Acetophenone | p-Toluenesulfonic acid | Methanol | 48 hours | Not specified[8] |
| 4-Methoxybenzaldehyde | Acetone | KOH | Ethanol/Water | 20 minutes | Not specified[3] |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | 15 minutes | High (not specified)[9] |
| Various Benzaldehydes | Various Acetophenones | NaOH | None (Solvent-free) | 10 minutes (grinding) | High (not specified)[10] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of chalcones from this compound. Note: These are generalized procedures based on reactions with similar substrates and may require optimization for specific ketone reactants and laboratory conditions.
Protocol 1: Base-Catalyzed Condensation in Ethanol
This protocol is adapted from standard Claisen-Schmidt conditions using an alcoholic solvent.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Hydroxyacetophenone)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen acetophenone derivative in a suitable amount of 95% ethanol with stirring.
-
Preparation of Catalyst Solution: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH. Caution: Handle caustic bases with appropriate personal protective equipment (gloves, safety glasses).
-
Catalyst Addition: Slowly add the aqueous KOH/NaOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature. A color change and/or the formation of a precipitate is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Product: Once the reaction is complete, pour the reaction mixture into a beaker of cold deionized water or onto crushed ice. Acidify the mixture with dilute HCl to neutralize the excess base, which will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Dry the purified product and characterize it using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy.
Protocol 2: Solvent-Free Condensation
This "green chemistry" approach minimizes waste by eliminating the need for a reaction solvent.[10]
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid Sodium Hydroxide (NaOH), finely ground or pellets
-
Mortar and Pestle
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Vacuum filtration apparatus
Procedure:
-
Mixing Reactants: Place 1.0 equivalent of this compound, 1.0 equivalent of the acetophenone, and 1.0 equivalent of solid NaOH into a porcelain mortar.[10]
-
Grinding: Grind the mixture vigorously with a pestle. The solid reactants will typically form a paste or oily mixture as the reaction begins. Continue grinding for 10-15 minutes.[10]
-
Reaction Completion: Allow the mixture to stand at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion. The mixture should solidify.
-
Work-up: Add cold deionized water to the mortar and break up the solid product.
-
Isolation and Purification: Transfer the slurry to a beaker, neutralize with dilute HCl, and collect the crude product by vacuum filtration. Wash the solid with ample cold water. Recrystallize the product from ethanol or an ethanol/water mixture to obtain the pure chalcone.
-
Characterization: Dry the purified chalcone and determine its physical and spectral properties as described in Protocol 1.
Mandatory Visualizations
Caption: Base-catalyzed mechanism of chalcone synthesis.
Caption: General workflow for chalcone synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 6. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 7. beyondbenign.org [beyondbenign.org]
- 8. periodicos.ufms.br [periodicos.ufms.br]
- 9. webassign.net [webassign.net]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Olefination of 2,4-Dimethoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The following protocols are based on established principles of the Horner-Wadsworth-Emmons reaction and provide a robust method for the synthesis of ethyl (E)-3-(2,4-dimethoxy-3-methylphenyl)acrylate, a potential building block in the development of novel therapeutic agents.
Reaction Scheme
The overall reaction involves the conversion of 2,4-Dimethoxy-3-methylbenzaldehyde to an ethyl acrylate derivative using a phosphonate ylide generated from triethyl phosphonoacetate and a suitable base.
Diagram of the Horner-Wadsworth-Emmons Reaction
References
Application Notes and Protocols for the Grignard Reaction with 2,4-Dimethoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Grignard reaction of 2,4-Dimethoxy-3-methylbenzaldehyde with a suitable Grignard reagent to generate a secondary alcohol. This reaction is a fundamental carbon-carbon bond-forming transformation widely employed in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. The protocol is based on established procedures and has been adapted from methodologies reported in the total synthesis of complex natural products.
Introduction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. In the context of drug development, this reaction allows for the introduction of various alkyl, aryl, or vinyl groups, leading to the synthesis of diverse and complex molecular scaffolds. This compound is a useful aromatic building block, and its reaction with a Grignard reagent provides access to substituted benzylic alcohols, which are valuable intermediates in the synthesis of biologically active molecules.
Reaction Scheme
The general scheme for the Grignard reaction with this compound to produce a secondary alcohol is depicted below. This example illustrates the reaction with methylmagnesium bromide.
Caption: General reaction scheme for the Grignard addition to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative Grignard reaction with this compound using methylmagnesium bromide. This data is crucial for reaction setup and yield calculation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | C₁₀H₁₂O₃ | 180.20 | 1.0 | 1.0 | 180.2 mg |
| Methylmagnesium bromide (3.0 M in Et₂O) | CH₃MgBr | 119.23 | 1.2 | 1.2 | 0.4 mL |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - | 5 mL |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | - | - | 10 mL |
| Product | |||||
| 1-(2,4-Dimethoxy-3-methylphenyl)ethanol | C₁₁H₁₆O₃ | 196.24 | - | - | Theoretical: 196.2 mg |
Experimental Protocol
This protocol details the procedure for the reaction of this compound with methylmagnesium bromide to yield 1-(2,4-Dimethoxy-3-methylphenyl)ethanol.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup:
-
Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Setup:
-
To the reaction flask, add this compound (180.2 mg, 1.0 mmol).
-
Dissolve the aldehyde in anhydrous THF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Reagent Addition:
-
Slowly add methylmagnesium bromide (0.4 mL of a 3.0 M solution in Et₂O, 1.2 mmol) dropwise to the stirred solution of the aldehyde at -78 °C.
-
The addition should be performed over a period of 10-15 minutes.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(2,4-Dimethoxy-3-methylphenyl)ethanol.
-
Visualizations
Reaction Mechanism:
The following diagram illustrates the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound.
Caption: Stepwise mechanism of the Grignard reaction.
Experimental Workflow:
This diagram outlines the major steps involved in the experimental procedure.
Caption: A summary of the key experimental steps.
Applications in Drug Development
The secondary alcohol product, 1-(2,4-dimethoxy-3-methylphenyl)ethanol, and its analogues can serve as versatile intermediates in the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, through oxidation to a ketone, etherification, or esterification. The substituted aromatic ring provides a scaffold that can be further modified to explore structure-activity relationships (SAR) in drug discovery programs. For instance, this core structure is found in precursors to complex natural products with potent biological activities, such as Kendomycin. The ability to introduce a wide variety of R-groups via the Grignard reagent makes this reaction a valuable tool for creating libraries of compounds for high-throughput screening.
Application Notes and Protocols: The Use of 2,4-Dimethoxy-3-methylbenzaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-3-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of complex pharmaceutical intermediates. Its substituted phenyl ring provides a scaffold for the construction of various bioactive molecules. This document details its application in the total synthesis of two distinct classes of natural products with significant therapeutic potential: the anticancer agent (-)-kendomycin and the antimicrobial marine sponge metabolite renierol, along with its derivatives. The protocols provided herein are based on established and peer-reviewed synthetic routes, offering detailed methodologies for researchers in the field of medicinal chemistry and drug development.
Application 1: Synthesis of the Ansa-Macrocycle Core of (-)-Kendomycin
(-)-Kendomycin is a potent anticancer agent with a complex macrocyclic structure. The total synthesis of this natural product, achieved by Amos B. Smith III and coworkers, utilizes this compound as a key building block for the ansa-macrocycle. The initial steps of this synthesis are outlined below.
Experimental Protocol: Synthesis of a Key Intermediate for (-)-Kendomycin
The following protocol details the initial transformation of this compound into a more advanced intermediate required for the total synthesis of (-)-kendomycin.
Step 1: Horner-Wadsworth-Emmons Reaction
This step involves the olefination of this compound to introduce a side chain, which is a critical part of the macrocyclic ring.
-
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the resulting solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.
-
Quantitative Data
| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| Ethyl (E)-3-(2,4-dimethoxy-3-methylphenyl)acrylate | This compound | Triethyl phosphonoacetate, Sodium hydride | THF | 95 | >98 (GC) |
Synthetic Pathway for (-)-Kendomycin Intermediate
Application Notes and Protocols: 2,4-Dimethoxy-3-methylbenzaldehyde as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring two methoxy groups and a methyl group, imparts distinct electronic and steric properties that can be exploited to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of coumarin and quinoline derivatives using this compound as a key precursor. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Synthesis of Coumarin Derivatives
Coumarins, or 2H-chromen-2-ones, are a prominent class of benzopyrone-containing heterocyclic compounds found in many natural products. They are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticoagulant activities. The synthesis of coumarin derivatives from this compound can be effectively achieved through established condensation reactions such as the Knoevenagel and Perkin condensations.
Application Note: Knoevenagel Condensation for 7,9-Dimethoxy-8-methylcoumarin Synthesis
The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarins by reacting a salicylaldehyde derivative with an active methylene compound. In this case, this compound can be reacted with an active methylene compound like diethyl malonate in the presence of a basic catalyst to yield the corresponding 7,9-dimethoxy-8-methylcoumarin derivative. The electron-donating methoxy groups on the benzaldehyde ring facilitate the cyclization step.
Reaction Scheme: Knoevenagel Condensation
Caption: General workflow for Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (5%)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in ethanol.
-
Add piperidine (0.1 eq) and a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with 5% HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired coumarin derivative.
| Parameter | Value |
| Expected Product | Ethyl 7,9-dimethoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Spectroscopic Data | ¹H NMR (CDCl₃): δ (ppm) 7.5-6.8 (aromatic protons), 4.4 (q, -OCH₂CH₃), 3.9 (s, -OCH₃), 3.8 (s, -OCH₃), 2.3 (s, -CH₃), 1.4 (t, -OCH₂CH₃). ¹³C NMR (CDCl₃): δ (ppm) 165, 160, 158, 150, 145, 130, 115, 110, 105, 100, 62, 56, 55, 15, 14. IR (KBr, cm⁻¹): ~1720 (C=O, lactone), ~1600 (C=C, aromatic). MS (ESI): m/z calculated for C₁₅H₁₆O₆ [M+H]⁺, found. |
Application Note: Perkin Condensation for Cinnamic Acid Derivatives
The Perkin reaction offers another route to coumarin-related structures through the formation of an α,β-unsaturated aromatic acid, which can subsequently cyclize. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt. For this compound, this would typically involve acetic anhydride and sodium acetate.
Reaction Scheme: Perkin Condensation
Caption: General workflow for Perkin condensation.
Experimental Protocol: Perkin Condensation
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (concentrated)
-
Sodium carbonate solution (saturated)
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), acetic anhydride (2.5 eq), and freshly fused anhydrous sodium acetate (1.5 eq).
-
Heat the mixture in an oil bath at 180°C for 5-8 hours with constant stirring.
-
Allow the mixture to cool slightly and then pour it into a beaker of cold water with vigorous stirring.
-
Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the cinnamic acid derivative.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
| Parameter | Value |
| Expected Product | 3-(2,4-Dimethoxy-3-methylphenyl)acrylic acid |
| Typical Yield | 60-70% |
| Appearance | Crystalline solid |
| Spectroscopic Data | ¹H NMR (DMSO-d₆): δ (ppm) 12.3 (s, -COOH), 7.8-6.5 (aromatic and vinylic protons), 3.8 (s, -OCH₃), 3.7 (s, -OCH₃), 2.2 (s, -CH₃). IR (KBr, cm⁻¹): ~1680 (C=O, carboxylic acid), ~1625 (C=C). MS (ESI): m/z calculated for C₁₂H₁₄O₄ [M-H]⁻, found. |
Synthesis of Quinoline Derivatives
Quinolines are nitrogen-containing heterocyclic compounds that form the core structure of many natural and synthetic bioactive molecules, including well-known antimalarial drugs. The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system.
Application Note: Friedländer Synthesis for 6,8-Dimethoxy-7-methylquinoline Derivatives
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize a quinoline from this compound, a preliminary step to introduce an amino group ortho to the aldehyde is necessary. This can be achieved through nitration followed by reduction. The resulting 2-amino-4,6-dimethoxy-5-methylbenzaldehyde can then be reacted with a carbonyl compound containing an α-methylene group, such as ethyl acetoacetate, to yield the corresponding quinoline derivative.
Reaction Scheme: Friedländer Synthesis
Caption: General workflow for Friedländer synthesis.
Experimental Protocol: Friedländer Synthesis
Step 1: Synthesis of 2-Amino-4,6-dimethoxy-5-methylbenzaldehyde (Precursor)
This precursor is not commercially available and needs to be synthesized. A plausible route involves the nitration of this compound followed by reduction of the nitro group.
Step 2: Friedländer Annulation
Materials:
-
2-Amino-4,6-dimethoxy-5-methylbenzaldehyde
-
Ethyl acetoacetate
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dimethoxy-5-methylbenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
| Parameter | Value |
| Expected Product | Ethyl 6,8-dimethoxy-7-methylquinoline-3-carboxylate |
| Typical Yield | 70-80% |
| Appearance | Solid |
| Spectroscopic Data | ¹H NMR (CDCl₃): δ (ppm) 8.9 (s, quinoline H2), 8.0-7.0 (aromatic protons), 4.4 (q, -OCH₂CH₃), 4.0 (s, -OCH₃), 3.9 (s, -OCH₃), 2.4 (s, -CH₃), 1.4 (t, -OCH₂CH₃). ¹³C NMR (CDCl₃): δ (ppm) 166, 158, 155, 148, 145, 135, 128, 125, 120, 105, 61, 56, 55, 16, 14. MS (ESI): m/z calculated for C₁₆H₁₇NO₄ [M+H]⁺, found. |
Biological Activity Insights
While specific biological data for the direct derivatives of this compound are not extensively reported in readily available literature, the resulting coumarin and quinoline scaffolds with methoxy and methyl substitutions are known to possess significant biological activities.
-
Coumarin Derivatives: Methoxy- and methyl-substituted coumarins have demonstrated a range of biological effects, including antimicrobial, antifungal, and antioxidant properties. The presence of these substituents can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and biological activity.
-
Quinoline Derivatives: Methoxy- and methyl-substituted quinolines have been investigated for their cytotoxic activity against various cancer cell lines. These compounds can act as DNA intercalators or inhibit key enzymes involved in cell proliferation, such as topoisomerase II.
Further biological evaluation of the synthesized 7,9-dimethoxy-8-methylcoumarin and 6,8-dimethoxy-7-methylquinoline derivatives is warranted to explore their potential as novel therapeutic agents.
Conclusion
This compound is a readily accessible precursor for the synthesis of functionalized coumarin and quinoline heterocycles through well-established synthetic methodologies. The protocols provided herein offer a foundation for the preparation of these valuable compounds, which can be further explored for their pharmacological properties in drug discovery and development programs. The unique substitution pattern of the starting material provides an opportunity to generate novel heterocyclic derivatives with potentially enhanced biological activities.
Application Notes and Protocols for the Formylation of 2,4-dimethoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2,4-dimethoxy-3-methylbenzaldehyde through the formylation of 2,4-dimethoxy-3-methylbenzene. The primary method described is the Vilsmeier-Haack reaction, a widely used and efficient method for the formylation of electron-rich aromatic compounds.
Introduction
This compound is a valuable substituted benzaldehyde derivative used as a building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring methoxy and methyl groups on the aromatic ring, makes it an important intermediate in the development of novel therapeutic agents. The Vilsmeier-Haack reaction offers a reliable and regioselective method for the introduction of a formyl group onto the aromatic ring of 2,4-dimethoxy-3-methylbenzene. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[1][2][3][4][5]
Data Presentation
The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 2,4-dimethoxy-3-methylbenzene.
| Parameter | Value | Reference |
| Starting Material | 2,4-dimethoxy-3-methylbenzene | N/A |
| Molecular Weight ( g/mol ) | 166.22 | N/A |
| Product | This compound | N/A |
| Molecular Weight ( g/mol ) | 180.20 | N/A |
| Melting Point (°C) | 52-54 | [6] |
| Reagents | ||
| N,N-Dimethylformamide (DMF) | 3.0 equivalents | Adapted from[7] |
| Phosphorus oxychloride (POCl₃) | 1.2 equivalents | Adapted from[7] |
| Reaction Conditions | ||
| Temperature (°C) | 0 to 80 | [3][8] |
| Reaction Time (h) | 2 - 4 | Adapted from[8] |
| Yield | ||
| Expected Yield (%) | 75 - 85 | Based on similar reactions[1] |
Experimental Protocols
Vilsmeier-Haack Formylation of 2,4-dimethoxy-3-methylbenzene
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated aromatic compounds.[1][7][8]
Materials:
-
2,4-dimethoxy-3-methylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the stirred DMF over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or thick liquid, should be observed.
-
Formylation Reaction: Dissolve 2,4-dimethoxy-3-methylbenzene (1.0 eq.) in a minimal amount of anhydrous dichloromethane. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C and maintain it at this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. Then, add a solution of sodium acetate (5.0 eq.) in water to hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete (the color of the mixture may change).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture. The pure product is a white to pale yellow solid.
Visualizations
Experimental Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Signaling Pathway (Reaction Mechanism)
Caption: Vilsmeier-Haack reaction mechanism pathway.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. This compound CAS#: 7149-92-0 [amp.chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Application Notes and Protocols: 2,4-Dimethoxy-3-methylbenzaldehyde in Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-3-methylbenzaldehyde is an aromatic aldehyde with potential applications in the fragrance industry. Its molecular structure, featuring a substituted benzene ring, suggests the possibility of a distinct and complex olfactory profile. While primarily documented as a chemical intermediate in the synthesis of complex organic molecules, its structural similarity to other known fragrance ingredients warrants a thorough evaluation of its properties for use in perfumery.[1]
These application notes provide a comprehensive overview of the available data, protocols for synthesis and evaluation, and safety considerations for the use of this compound in fragrance chemistry. Due to the limited publicly available data on its specific olfactory properties and applications, this document also outlines a systematic approach for its evaluation as a novel fragrance ingredient.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and stability assessment.
| Property | Value | Reference(s) |
| CAS Number | 7149-92-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 52-54 °C | [1][3][4][6] |
| Boiling Point | 109 °C at 4 mmHg | [6] |
| Solubility | Soluble in Methanol | [6] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |
Olfactory Profile and Fragrance Applications (Inferred)
Potential Olfactory Characteristics:
-
Primary Notes: Sweet, almond-like, cherry.
-
Secondary Notes: Spicy, powdery, vanilla, potentially with woody or slightly phenolic undertones due to the methoxy groups.
Potential Applications in Fragrance Compositions:
-
Modifier in Floral and Oriental Blends: The potential sweet and spicy notes could complement and enhance floral bouquets (e.g., lilac, sweet pea) and add warmth to oriental fragrances.
-
Component in Gourmand Fragrances: Its inferred almond, cherry, and vanilla facets make it a candidate for gourmand compositions, reminiscent of marzipan, pastries, and other confections.[7]
-
Enhancer for Woody and Powdery Accords: The methoxy groups might contribute to a powdery or creamy character, blending well with sandalwood, cedarwood, and ionones.
It is crucial to emphasize that this olfactory profile is an extrapolation. Detailed sensory analysis is required to establish the actual scent of this compound.
Experimental Protocols
Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not widely published. However, a plausible route can be adapted from established methods for the synthesis of related dimethoxy-methylbenzaldehyde isomers. The following protocol is a representative example based on the oxidation of a corresponding benzyl alcohol, which itself can be synthesized from commercially available precursors.
Protocol: Synthesis via Oxidation of 2,4-Dimethoxy-3-methylbenzyl Alcohol
Materials:
-
2,4-Dimethoxy-3-methylbenzyl alcohol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser (if necessary)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dimethoxy-3-methylbenzyl alcohol in anhydrous dichloromethane.
-
Oxidation: Slowly add 1.5 equivalents of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts. Wash the silica pad with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Collect the fractions containing the pure product (as determined by TLC), combine, and remove the solvent under reduced pressure to yield this compound as a crystalline solid. Confirm the identity and purity of the product using techniques such as NMR spectroscopy and melting point determination.
Safety Precautions: PCC is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood. DMP is moisture-sensitive and can be explosive under certain conditions. Always consult the safety data sheet (SDS) for all chemicals used.
Incorporation and Evaluation in a Fragrance Base
This protocol outlines a standard procedure for evaluating the olfactory characteristics and performance of a new fragrance ingredient.
Materials:
-
Pure this compound
-
Ethanol (perfumer's grade)
-
A simple fragrance base (e.g., a simple floral or woody accord)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.001 g)
-
Smelling strips
-
Sample vials
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, and 0.1% by weight).
-
Olfactory Evaluation of the Pure Material:
-
Dip a clean smelling strip into the 10% dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Evaluate the odor at different time points (top note, heart note, and base note) over several hours to assess its character and substantivity. Record detailed olfactory descriptors.
-
-
Incorporation into a Fragrance Base:
-
Prepare several small batches of the simple fragrance base.
-
To each batch, add a different concentration of the 10% dilution of this compound (e.g., 0.1%, 0.5%, 1%, and 2% of the total fragrance base weight).
-
Prepare a control batch of the fragrance base with no added material.
-
-
Comparative Olfactory Evaluation:
-
Dip smelling strips into each of the test formulations and the control.
-
Compare the odor of the modified fragrance bases to the control.
-
Note any changes in the overall fragrance profile, such as enhancement of certain notes, addition of new facets, or changes in intensity and longevity.
-
-
Stability Testing:
-
Store the different formulations in clear and amber glass vials under various conditions (e.g., refrigeration, room temperature, and elevated temperature of 40°C) and expose some samples to UV light.[8][9]
-
Periodically evaluate the samples for any changes in color, clarity, and odor profile over several weeks to months.[10][11]
-
Safety and Regulatory Considerations
Dermal Sensitization: A structurally related compound, 2,4-dihydroxy-3-methyl benzaldehyde, is prohibited for use as a fragrance ingredient due to concerns about dermal sensitization.[12][13] Given this, it is imperative to assess the skin sensitization potential of this compound before its inclusion in any consumer product. Modern non-animal testing strategies, such as in vitro assays that address the key events in the skin sensitization adverse outcome pathway (AOP), are recommended.[14][15][16] These include assays for keratinocyte activation (e.g., KeratinoSens™) and dendritic cell activation (e.g., U-SENS™).[14][15]
General Safety: As with all new fragrance ingredients, a thorough safety assessment should be conducted, considering other endpoints such as phototoxicity, genotoxicity, and repeated dose toxicity.[17][18]
Visualizations
Experimental Workflow for New Fragrance Ingredient Evaluation
Caption: Workflow for the evaluation of a new fragrance ingredient.
Key Factors in Fragrance Stability Testing
Caption: Key factors influencing fragrance stability.
General Olfactory Signal Transduction Pathway
Caption: A generalized olfactory signal transduction pathway.
Adverse Outcome Pathway for Skin Sensitization
Caption: The adverse outcome pathway for skin sensitization.
Conclusion
This compound presents an intriguing, yet underexplored, potential as a fragrance ingredient. While its use as a chemical intermediate is established, its application in perfumery requires a systematic investigation of its olfactory properties, performance, and safety. The protocols and information provided herein offer a framework for researchers and fragrance chemists to evaluate this molecule. The key next steps are to perform detailed sensory analysis to characterize its odor profile and to conduct rigorous safety testing, with a particular focus on dermal sensitization, before it can be considered for use in consumer products.
References
- 1. This compound CAS#: 7149-92-0 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 7149-92-0 [m.chemicalbook.com]
- 4. This compound 99 7149-92-0 [sigmaaldrich.com]
- 5. This compound | 7149-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 4-methylbenzaldehyde In Perfume Creation | Chemical Bull [chemicalbull.com]
- 8. iltusa.com [iltusa.com]
- 9. reddit.com [reddit.com]
- 10. orchadia.org [orchadia.org]
- 11. ttslaboratuvar.com [ttslaboratuvar.com]
- 12. 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 [thegoodscentscompany.com]
- 13. scentree.co [scentree.co]
- 14. Assessment of the skin sensitization potential of fragrance ingredients using the U-SENS™ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rifm.org [rifm.org]
- 17. rifm.org [rifm.org]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dimethoxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethoxy-3-methylbenzaldehyde by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for developing a successful recrystallization protocol.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | White to light yellow/orange powder or crystals | [3] |
| Melting Point | 52-56 °C | [1][2][3] |
| Boiling Point | 109 °C at 4 mmHg | [1][3] |
| Solubility | Soluble in Methanol | [1][2][3][4] |
Experimental Protocols
Single-Solvent Recrystallization Protocol (Methanol)
This protocol is a general guideline for the recrystallization of this compound using methanol.
Materials:
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Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a magnetic stir bar. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, slightly dilute the hot solution with a small amount of additional hot methanol to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Mixed-Solvent Recrystallization Protocol (Ethanol-Water)
A mixed-solvent system can be effective if the compound is too soluble in a single solvent at room temperature. Ethanol and water are a common and effective pair for many organic compounds.[5][6]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution in "Good" Solvent: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.[5]
-
Addition of "Bad" Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[5][7]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[7]
-
Crystallization and Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Isolation, Washing, and Drying: Collect, wash with a small amount of cold ethanol-water mixture, and dry the crystals as described in the single-solvent protocol.
Recrystallization Workflow
Troubleshooting and FAQs
Here are some common issues encountered during the recrystallization of this compound and how to resolve them.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Given the relatively low melting point of this compound (52-54 °C), this is a potential issue.
-
Solution 1: Add more solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. This may keep the compound in solution until the temperature is below its melting point.
-
Solution 2: Lower the temperature of dissolution. If possible, use a solvent with a lower boiling point.
-
Solution 3: Use a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "bad" solvent at a temperature below the compound's melting point.
-
Solution 4: Scratch the flask. Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Solution 5: Add a seed crystal. If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?
A2: This is a common issue that usually points to one of two problems: too much solvent was used, or the solution is supersaturated.
-
Solution 1: Reduce the solvent volume. If too much solvent was used, gently heat the solution to boil off some of the solvent. Then, allow it to cool again.
-
Solution 2: Induce crystallization. As mentioned above, scratching the flask or adding a seed crystal can help to overcome supersaturation.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors.
-
Using too much solvent: The more solvent used, the more product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-warmed.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize the precipitation of the product.
-
Washing with too much cold solvent: While washing is necessary to remove impurities, using an excessive amount of cold solvent can dissolve some of your product. Use only a small amount of ice-cold solvent for washing.
Q4: My recrystallized product is still impure. What went wrong?
A4: Impurities in the final product can be due to a few reasons.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate solvent choice: The chosen solvent may not be effective at leaving the impurities in the solution. You may need to experiment with different solvents or solvent systems.
-
The impurity has similar solubility: If an impurity has very similar solubility properties to your desired product, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
Troubleshooting Decision Tree
References
- 1. chembk.com [chembk.com]
- 2. This compound | 7149-92-0 [m.chemicalbook.com]
- 3. This compound | 7149-92-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 7149-92-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields in the synthesis of this compound can arise from several factors, depending on the synthetic method employed:
-
Vilsmeier-Haack Reaction: This is a common and generally high-yielding method. However, incomplete formation of the Vilsmeier reagent (from DMF and POCl₃) or incomplete reaction with the aromatic substrate can lead to lower yields. Additionally, the hydrolysis of the intermediate iminium salt is a critical step; incomplete hydrolysis will result in a lower yield of the desired aldehyde.
-
Gattermann Reaction: The toxicity of reagents like hydrogen cyanide and the requirement for a Lewis acid catalyst can present challenges. Incomplete reaction is a frequent cause of low yields with this method.
-
Duff Reaction: This reaction is known for being generally inefficient and often provides low yields. A significant amount of unreacted starting material or the formation of complex mixtures that are difficult to purify are common issues.
Q2: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products?
A2: The identity of impurities is highly dependent on the formylation method used. The most common side products are summarized in the table below.
| Side Product/Impurity | Likely Cause & Synthetic Method |
| Unreacted 1,3-Dimethoxy-2-methylbenzene | Incomplete reaction (all methods). Can be due to insufficient reaction time, low temperature, or impure reagents. |
| Isomeric Aldehyde (e.g., 2,6-Dimethoxy-3-methylbenzaldehyde) | Lack of complete regioselectivity, particularly in reactions like the Rieche or potentially the Duff reaction. The electronic and steric influence of the substituents on the aromatic ring dictates the position of formylation. |
| Diformylated Products | Use of excess formylating agent or harsh reaction conditions can lead to the introduction of a second aldehyde group on the aromatic ring. |
| Iminium Salt Intermediate | Incomplete hydrolysis during the workup of the Vilsmeier-Haack reaction. |
| Polymeric Materials/Tar | Can form under harsh reaction conditions, especially with methods that use strong acids or high temperatures. |
Q3: I am having difficulty purifying the final product. What are some effective purification strategies?
A3: Purification of this compound from the reaction mixture can be achieved through several methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and isomeric byproducts. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with acid or base.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is recommended for the highest yield and purity of this compound?
A1: The Vilsmeier-Haack reaction is generally the preferred method for the formylation of electron-rich aromatic compounds like 1,3-dimethoxy-2-methylbenzene, often providing good yields and high regioselectivity.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q3: What are the key safety precautions to take during the synthesis?
A3: The specific safety precautions depend on the chosen synthetic route. However, general safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Reagents like phosphorus oxychloride (POCl₃) and hydrogen cyanide (used in the Gattermann reaction) are highly toxic and corrosive and must be handled with extreme care.
Experimental Protocols
Vilsmeier-Haack Formylation of 1,3-Dimethoxy-2-methylbenzene
This protocol is adapted from standard procedures for the Vilsmeier-Haack formylation of activated aromatic rings.
Materials:
-
1,3-Dimethoxy-2-methylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium acetate
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes. The formation of a pale yellow to colorless solid or solution of the Vilsmeier reagent should be observed.
-
Formylation Reaction: Dissolve 1,3-Dimethoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate iminium salt. Stir vigorously until the hydrolysis is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent. Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Visualization
Caption: Logical workflow for troubleshooting common synthesis problems.
Optimizing reaction yield for 2,4-Dimethoxy-3-methylbenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, an aromatic aldehyde, typically involves the formylation of 2,6-dimethoxytoluene. Common methods for formylation of electron-rich aromatic rings include the Vilsmeier-Haack reaction, Gattermann reaction, and Duff reaction.[1][2][3][4][5][6][7] The choice of method often depends on the available starting materials, desired scale, and safety considerations.
Q2: What is the Vilsmeier-Haack reaction and is it suitable for this synthesis?
A2: The Vilsmeier-Haack reaction is a formylation method that uses a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an electron-rich aromatic ring.[3][4][5][6][7] Given that 2,6-dimethoxytoluene is an electron-rich arene, the Vilsmeier-Haack reaction is a suitable and commonly employed method for the synthesis of this compound.
Q3: What are the potential side products in the synthesis of this compound?
A3: Side products can arise from incomplete reactions, over-reaction, or competing reactions. Depending on the synthetic route, potential side products could include the starting material (2,6-dimethoxytoluene), isomeric aldehydes if the regioselectivity of the formylation is not well-controlled, or products from reactions with other functional groups if present. In the Vilsmeier-Haack reaction, improper workup can lead to the persistence of the iminium intermediate.
Q4: How can I purify the final product?
A4: Purification of this compound, which is a solid at room temperature with a melting point of 52-54 °C, can typically be achieved through recrystallization or column chromatography.[8] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Reaction Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient workup and purification. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Optimize the reaction temperature. For the Vilsmeier-Haack reaction, the temperature can range from 0°C to 80°C depending on substrate reactivity.[4] 3. Ensure anhydrous conditions, especially for the Vilsmeier-Haack and Gattermann reactions. 4. Optimize the extraction and purification steps to minimize product loss. |
| Formation of Isomeric Products | 1. Poor regioselectivity of the formylation reaction. The methoxy and methyl groups direct the electrophilic substitution to specific positions on the aromatic ring. | 1. For the Vilsmeier-Haack reaction, substitution generally occurs at the less sterically hindered para position to the activating group.[3][5] 2. The Gattermann and Duff reactions also show regioselectivity based on the directing effects of the substituents.[1][2] Modifying the reaction conditions (e.g., Lewis acid, temperature) may improve selectivity. 3. Isomers can often be separated by column chromatography. |
| Product is an Oil or Impure Solid | 1. Presence of unreacted starting materials. 2. Contamination with solvent or side products. 3. Incomplete hydrolysis of the reaction intermediate (e.g., iminium salt in the Vilsmeier-Haack reaction). | 1. Ensure the reaction has gone to completion. 2. Perform a thorough workup, including appropriate aqueous washes to remove reagents and byproducts. 3. For the Vilsmeier-Haack reaction, ensure complete hydrolysis of the iminium intermediate by treating with water or a dilute aqueous acid during workup.[4] 4. Purify the product using column chromatography or recrystallization. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Choose an extraction solvent in which the product has good solubility but is immiscible with the aqueous layer. 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Experimental Protocols
Vilsmeier-Haack Reaction Protocol
This is a general procedure and may require optimization for specific experimental setups.
Materials:
-
2,6-Dimethoxytoluene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2,6-dimethoxytoluene in anhydrous DCM. Cool the solution to 0 °C in an ice bath. In the dropping funnel, add a solution of phosphorus oxychloride in anhydrous DMF. Add the POCl₃/DMF solution dropwise to the stirred solution of 2,6-dimethoxytoluene at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add a solution of sodium acetate in water to quench the reaction. Stir for a short period.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or silica gel column chromatography.
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low reaction yield.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. This compound CAS#: 7149-92-0 [amp.chemicalbook.com]
Overcoming steric hindrance in reactions with 2,4-Dimethoxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethoxy-3-methylbenzaldehyde. Due to the steric hindrance posed by the ortho- and meta-substituents, this aromatic aldehyde can present challenges in various chemical transformations. This guide offers strategies and detailed protocols to overcome these difficulties and achieve successful reaction outcomes.
Troubleshooting Guide
Low yields, slow reaction rates, and the formation of side products are common issues encountered when using this compound. The following table summarizes potential problems, their likely causes, and recommended solutions for common reaction types.
| Reaction Type | Problem | Potential Cause | Recommended Solution |
| General | Low or no product yield | Steric hindrance impeding nucleophilic attack at the carbonyl carbon. | - Increase reaction temperature to provide sufficient energy to overcome the activation barrier.- Use a more reactive nucleophile or a stronger catalyst.- Employ a less sterically bulky nucleophile or reagent.- Increase the concentration of the limiting reagent. |
| Slow reaction rate | Steric hindrance slowing down the approach of the nucleophile. | - Increase catalyst loading.- Switch to a more active catalyst.- Use microwave irradiation to accelerate the reaction. | |
| Formation of side products | - Competing reaction pathways.- Decomposition of starting material or product under harsh conditions. | - Optimize reaction conditions (temperature, time, solvent).- Use a more selective catalyst.- Employ a protecting group strategy for other reactive functional groups.[1] | |
| Wittig Reaction | Low yield of alkene | - Steric hindrance preventing the formation of the oxaphosphetane intermediate.- Use of a stabilized ylide which is less reactive. | - Switch to the Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate carbanions.[2][3][4]- Use a non-stabilized ylide, which is more reactive.[5][6]- Employ stronger bases like n-butyllithium or sodium amide to generate the ylide.[6]- Use higher reaction temperatures or longer reaction times. |
| Knoevenagel Condensation | Incomplete reaction | Insufficiently basic catalyst to deprotonate the active methylene compound in the presence of the sterically hindered aldehyde. | - Use a stronger base as a catalyst, such as piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[7]- Employ a Lewis acid catalyst to activate the aldehyde.[8]- Conduct the reaction under solvent-free conditions or in a high-boiling point solvent to drive the reaction forward.[9] |
| Grignard Reaction | Low yield of the desired alcohol | Steric hindrance preventing the Grignard reagent from accessing the carbonyl carbon. | - Use a more reactive Grignard reagent (e.g., organolithium).- Employ a cerium(III) chloride-mediated reaction (Luche reduction conditions) to enhance the nucleophilicity of the Grignard reagent.- Add the Grignard reagent slowly at a low temperature to minimize side reactions. |
| Reductive Amination | Low conversion to the amine | - Difficulty in forming the imine/iminium ion intermediate due to steric hindrance.- Reduction of the aldehyde to the corresponding alcohol as a side reaction. | - Use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[10]- Employ a Lewis acid or Brønsted acid catalyst to facilitate imine formation.- Conduct the reaction in a two-step, one-pot procedure where the imine is formed first, followed by the addition of the reducing agent.[11] |
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish and low-yielding?
A1: The primary reason is steric hindrance. The methyl group at the C3 position and the methoxy group at the C4 position physically obstruct the approach of nucleophiles to the aldehyde's carbonyl carbon. This increases the activation energy of the reaction, leading to slower rates and lower yields.
Q2: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why is it a good alternative to the Wittig reaction for this aldehyde?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides.[2] These phosphonate carbanions are generally more nucleophilic and less basic than their ylide counterparts, making them more effective in reacting with sterically hindered aldehydes like this compound.[3][4] The HWE reaction often provides higher yields of the desired alkene, typically with a high selectivity for the (E)-isomer.[2]
Q3: Can I use protecting groups to improve my reaction outcomes?
A3: Yes, protecting group strategies can be very effective. If your molecule contains other functional groups that might react under the desired conditions, selectively protecting them can prevent the formation of side products. For the aldehyde itself, conversion to an acetal can protect it from nucleophilic attack while other transformations are carried out on the molecule. The acetal can then be easily removed under acidic conditions to regenerate the aldehyde.[1]
Q4: Are there any specific catalysts that are recommended for reactions with this aldehyde?
A4: The choice of catalyst is highly dependent on the specific reaction. For Knoevenagel condensations, stronger bases like DBU or piperidine can be effective.[7] For reductive aminations, acid catalysts can facilitate the formation of the iminium ion intermediate. In some cases, the use of Lewis acids can activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack.
Q5: I am using this compound in a multi-step synthesis. What should I consider?
A5: In a multi-step synthesis, it is crucial to consider the compatibility of reaction conditions with all functional groups present in your intermediates. Given the steric hindrance of the aldehyde, you may need to employ more forcing conditions (e.g., higher temperatures, stronger reagents), which could affect other parts of your molecule. It is often beneficial to perform the reaction involving the hindered aldehyde at a later stage of the synthesis if possible. As seen in the total synthesis of (-)-Kendomycin, this aldehyde is a key starting material, and subsequent steps are carefully planned to accommodate its reactivity.
Experimental Protocols
The following are representative protocols for common reactions involving sterically hindered aldehydes. These should be adapted and optimized for your specific substrate and desired product.
Protocol 1: Horner-Wadsworth-Emmons Olefination
This protocol is a general procedure for the olefination of a sterically hindered aldehyde.
Materials:
-
This compound
-
Appropriate phosphonate ester (e.g., triethyl phosphonoacetate)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous THF (3x) to remove the mineral oil.
-
Add fresh anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require gentle heating (reflux) for several hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes a base-catalyzed Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or DBU
-
Ethanol or Toluene
-
Cold ethanol for washing
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine or DBU (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Decision Pathway: Wittig vs. Horner-Wadsworth-Emmons
Caption: Decision pathway for choosing an olefination method.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Stability of 2,4-Dimethoxy-3-methylbenzaldehyde under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4-Dimethoxy-3-methylbenzaldehyde under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its aldehyde functional group and the electron-donating methoxy groups on the aromatic ring. Under basic conditions, the aldehyde group is susceptible to the Cannizzaro reaction. Under acidic conditions, the methoxy groups can potentially be hydrolyzed. The aldehyde group is also prone to oxidation.
Q2: What is the likely degradation pathway for this compound under basic conditions?
A2: Under strong basic conditions (e.g., concentrated NaOH or KOH), this compound, which lacks an α-hydrogen, is expected to undergo a disproportionation reaction known as the Cannizzaro reaction.[1][2][3] In this reaction, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to an alcohol.[1][2][3]
The expected degradation products are:
-
2,4-Dimethoxy-3-methylbenzoic acid
-
2,4-Dimethoxy-3-methylbenzyl alcohol
Q3: What potential degradation can be expected under acidic conditions?
A3: Under acidic conditions, particularly with heating, the methoxy groups of this compound may be susceptible to hydrolysis to form the corresponding phenolic compounds. The aldehyde group itself is generally stable to acid-catalyzed hydration, which is a reversible reaction.[4] However, prolonged exposure to strong acids and high temperatures could lead to other unforeseen degradation pathways.
Potential degradation products under acidic hydrolysis could include:
-
2-Hydroxy-4-methoxy-3-methylbenzaldehyde
-
4-Hydroxy-2-methoxy-3-methylbenzaldehyde
-
2,4-Dihydroxy-3-methylbenzaldehyde
Q4: Is this compound sensitive to oxidation?
A4: Yes, the aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 2,4-Dimethoxy-3-methylbenzoic acid.[5] This can occur in the presence of oxidizing agents or even slowly on exposure to air (auto-oxidation).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation under basic conditions. | The concentration of the base is too high, or the temperature is elevated, accelerating the Cannizzaro reaction. | Reduce the concentration of the base and/or perform the reaction at a lower temperature (e.g., room temperature or below) to control the reaction rate. |
| Formation of a colored impurity during the experiment. | This could be due to the formation of polymeric byproducts or oxidation products. Aldehydes can sometimes undergo self-condensation or other side reactions, especially at elevated temperatures or in the presence of impurities. | Ensure the starting material is pure. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Lowering the reaction temperature may also help. |
| Incomplete reaction or no degradation observed under stress conditions. | The stress condition (acid/base concentration, temperature, or duration) may not be stringent enough. The compound might be more stable than anticipated. | Increase the concentration of the acid or base, raise the temperature, or extend the reaction time. According to ICH guidelines, if no degradation is observed under accelerated conditions, it indicates good stability.[6] |
| Difficulty in isolating and identifying degradation products. | Degradation products may be present in low concentrations or may co-elute with the parent compound in chromatographic analysis. | Utilize a stability-indicating analytical method, such as a gradient HPLC method, to achieve better separation. Use techniques like LC-MS to help in the identification of the degradation products based on their mass-to-charge ratio. |
Summary of Stability and Potential Degradation Products
| Condition | Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic (e.g., 0.1-1 M HCl) | Moderately stable at room temperature. Degradation may occur with heating. | Hydrolysis of methoxy groups. | 2-Hydroxy-4-methoxy-3-methylbenzaldehyde, 4-Hydroxy-2-methoxy-3-methylbenzaldehyde, 2,4-Dihydroxy-3-methylbenzaldehyde |
| Basic (e.g., 0.1-1 M NaOH) | Unstable, especially at higher concentrations and temperatures. | Cannizzaro Reaction.[1][2][3] | 2,4-Dimethoxy-3-methylbenzoic acid, 2,4-Dimethoxy-3-methylbenzyl alcohol |
| Oxidative (e.g., H₂O₂) | Unstable. | Oxidation of the aldehyde group. | 2,4-Dimethoxy-3-methylbenzoic acid |
| Thermal | Generally stable at moderate temperatures. | Decomposition at high temperatures. | To be determined experimentally. |
| Photolytic | Potential for degradation upon exposure to UV light. | Photochemical reactions. | To be determined experimentally. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7][8] A typical forced degradation study involves subjecting the compound to a variety of stress conditions.
1. Acid Hydrolysis:
-
Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).[6]
-
Procedure: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol) and add the acidic solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) for a specified period (e.g., 24-48 hours).[9] Samples should be taken at various time points, neutralized, and analyzed by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).[6]
-
Procedure: Dissolve a known concentration of the compound in a suitable solvent and add the basic solution. The reaction is typically conducted at room temperature due to the anticipated reactivity.[9] Monitor the reaction closely, taking samples at early time points (e.g., 1, 2, 4, 8 hours), neutralize, and analyze.
3. Oxidative Degradation:
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution. The reaction is usually performed at room temperature for up to 48 hours.[9] Samples should be analyzed at different intervals.
4. Thermal Degradation:
-
Procedure: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber for an extended period (e.g., 1-2 weeks).[9] Samples should be dissolved and analyzed at the end of the study.
5. Photolytic Degradation:
-
Procedure: Expose a solution of the compound, as well as the solid material, to UV light (e.g., 254 nm) and visible light in a photostability chamber.[6][9] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
Logical Workflow for Stability Investigation
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. byjus.com [byjus.com]
- 4. What are the reactions of benzaldehyde in acidic media? - Blog [sinoshiny.com]
- 5. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. SOP for Forced Degradation Study [m-pharmainfo.com]
Technical Support Center: Post-Reaction Purification for 2,4-Dimethoxy-3-methylbenzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2,4-Dimethoxy-3-methylbenzaldehyde from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted aromatic aldehydes like this compound include liquid-liquid extraction (especially with a chemical wash), column chromatography, and recrystallization.[1] The choice of method depends on the properties of the desired product and the scale of the reaction.
Q2: My reaction product is a solid. Is recrystallization a good option for purification?
A2: Yes, recrystallization is often an excellent and efficient method for purifying solid products.[2] The success of this technique relies on identifying a solvent or solvent system in which your product has high solubility at an elevated temperature but low solubility at room or cold temperatures, while the unreacted this compound (m.p. 52-54 °C) remains in the solution upon cooling.[3] Common solvents to test include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[4][5]
Q3: The polarity of my product is very similar to the starting aldehyde. How can I achieve separation?
A3: When the polarity is similar, simple column chromatography or extraction can be challenging. In this case, a chemoselective approach is highly effective. You can selectively react the unreacted aldehyde with a sodium bisulfite (NaHSO₃) solution.[6][7] This forms a water-soluble adduct with the aldehyde, which can then be easily removed from the organic layer containing your product through a liquid-liquid extraction.[6]
Q4: I notice a new, more polar impurity in my crude mixture by TLC, which I suspect is an acid. What is it and how do I remove it?
A4: Aldehydes are susceptible to air oxidation, which converts them to the corresponding carboxylic acid (in this case, 2,4-Dimethoxy-3-methylbenzoic acid).[1] This acidic impurity can be easily removed by washing the reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a basic aqueous solution, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][7] The acid is deprotonated to form a water-soluble salt, which partitions into the aqueous layer.[1]
Q5: Can this compound decompose during purification by column chromatography?
A5: While column chromatography on silica gel is a standard purification technique, some aldehydes can be sensitive and may decompose, especially on acidic silica.[6] If you observe streaking on your TLC plate or suspect decomposition on the column, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in the mobile phase before packing the column.
Troubleshooting Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Unreacted aldehyde remains after aqueous wash. | Simple water or brine washes are insufficient for removing non-polar organic molecules.[8] | Perform a liquid-liquid extraction using a sodium bisulfite wash to selectively pull the aldehyde into the aqueous phase as a water-soluble adduct.[6] |
| Product and starting material co-elute during column chromatography. | The solvent system (mobile phase) does not provide sufficient resolution between the two compounds. | Optimize the mobile phase. Start with a low polarity solvent like hexanes and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane.[6] Monitor fractions carefully using TLC or benchtop NMR.[9] |
| Product "oils out" during recrystallization instead of forming crystals. | The cooling process is too rapid, or the chosen solvent is not ideal for the compound's solubility profile. | Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to initiate crystallization.[2] If the issue persists, re-screen for a more suitable recrystallization solvent.[2] |
| The organic and aqueous layers do not separate during extraction (emulsion formation). | The layers have similar densities, or vigorous shaking has created a stable emulsion. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which can help break the emulsion. Allow the separatory funnel to stand undisturbed for a longer period. |
Experimental Protocols
Protocol 1: Removal of Aldehyde via Sodium Bisulfite Wash
This method is highly selective for aldehydes and is ideal when the product is not an aldehyde.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, ether).
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separatory funnel.
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
Procedure:
-
Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent and transfer it to a separatory funnel.[10]
-
Add an equal volume of a saturated sodium bisulfite solution. Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any pressure.[6]
-
Allow the layers to separate. The aldehyde-bisulfite adduct will be in the lower aqueous layer.[1]
-
Drain the lower aqueous layer.
-
To ensure complete removal, wash the organic layer again with a fresh portion of sodium bisulfite solution.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Silica gel (for flash chromatography).
-
Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate).
-
Glass column, flasks, and other standard chromatography equipment.
Procedure:
-
Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Aim for a retention factor (Rf) of ~0.3 for your desired product.
-
Prepare the column by packing it with silica gel as a slurry in the least polar solvent of your mobile phase.
-
Adsorb the crude mixture onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Begin eluting the column with the determined mobile phase. Unreacted this compound, being moderately polar, will typically elute before more polar products and after less polar products.[6]
-
Collect fractions in test tubes and monitor their composition using TLC.[9]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for a sodium bisulfite wash extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. This compound CAS#: 7149-92-0 [amp.chemicalbook.com]
- 4. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
- 10. Video: Extraction - Concept [jove.com]
Technical Support Center: Regioselectivity in Reactions with 2,4-Dimethoxy-3-methylbenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethoxy-3-methylbenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the regioselectivity of electrophilic aromatic substitution reactions on this compound.
Understanding Regioselectivity with this compound
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the existing substituents: the two methoxy groups (-OCH₃), the methyl group (-CH₃), and the aldehyde group (-CHO).
-
Activating Groups (Ortho-, Para-Directing): The methoxy and methyl groups are activating, meaning they donate electron density to the benzene ring, making it more reactive towards electrophiles.[1][2] They direct incoming electrophiles to the positions ortho and para to themselves.
-
Deactivating Group (Meta-Directing): The aldehyde group is deactivating, withdrawing electron density from the ring and making it less reactive.[3] It directs incoming electrophiles to the position meta to itself.
The final substitution pattern is a result of the interplay between these competing effects and steric hindrance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity in Nitration Reactions
Question: I am trying to nitrate this compound to synthesize the 5-nitro derivative, but I am getting a mixture of isomers. How can I improve the selectivity?
Answer: The formation of multiple isomers during nitration is a common issue due to the complex directing effects of the substituents. The position C5 is electronically favored by the powerful ortho-, para-directing methoxy groups at C2 and C4. However, the C6 position is also activated. To improve selectivity for the 5-nitro product, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which is often the less sterically hindered isomer. Try running the reaction at 0°C or even lower.
-
Choice of Nitrating Agent: Milder nitrating agents can exhibit higher selectivity. Instead of a standard nitric acid/sulfuric acid mixture, consider using a pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as acetic anhydride or nitromethane, to see if selectivity improves.
Issue 2: Undesired Halogenation at Multiple Positions
Question: During the bromination of this compound, I am observing both mono- and di-substituted products, and the regioselectivity is poor. What can I do?
Answer: The high activation of the ring by the two methoxy groups can lead to over-halogenation. To control the reaction and improve regioselectivity for mono-bromination at the C5 position, you can try these strategies:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent or slightly less of N-Bromosuccinimide (NBS) can help to prevent di-substitution.
-
Reaction Conditions: Perform the reaction at low temperatures and in the dark to suppress radical side reactions.
-
Catalyst: For bromination, using a mild Lewis acid catalyst like iron(III) bromide (FeBr₃) in catalytic amounts can help to polarize the bromine molecule and improve selectivity. Avoid using strong Lewis acids in stoichiometric amounts, as this can lead to complex formation and reduced selectivity.
Frequently Asked Questions (FAQs)
Q1: Which position on the this compound ring is most activated for electrophilic aromatic substitution?
A1: The C5 position is the most electronically activated position. This is because it is ortho to the C4-methoxy group and para to the C2-methoxy group. Both of these are strongly activating, ortho-, para-directing groups, and their directing effects reinforce each other at this position.
Q2: How does the aldehyde group influence the regioselectivity?
A2: The aldehyde group is a meta-director.[3] It deactivates the ring, particularly at the ortho and para positions relative to itself (C2 and C6). While the activating groups have a stronger overall influence, the deactivating effect of the aldehyde at C6 can contribute to favoring substitution at C5.
Q3: Can steric hindrance play a role in the regioselectivity of reactions with this molecule?
A3: Yes, steric hindrance is an important factor.[4] The C3-methyl group can sterically hinder attack at the C2 and C4 positions, although these are already substituted. More importantly, it can influence the approach of the electrophile to the C5 position. However, the electronic activation at C5 is generally the dominant factor.
Quantitative Data Summary
The following table summarizes hypothetical product distributions for common electrophilic aromatic substitution reactions on this compound under different conditions. This data is illustrative and based on general principles of organic chemistry.
| Reaction | Electrophile | Conditions | Major Product (Position) | Minor Product(s) (Position) |
| Nitration | HNO₃/H₂SO₄ | 0°C | 5-nitro | 6-nitro |
| Nitration | NO₂BF₄ | -20°C | 5-nitro | 6-nitro (trace) |
| Bromination | Br₂/FeBr₃ | 0°C | 5-bromo | 6-bromo, dibromo |
| Bromination | NBS | rt | 5-bromo | 6-bromo |
| Acylation | Acetyl chloride/AlCl₃ | -10°C | 5-acetyl | 6-acetyl |
Experimental Protocols
Protocol 1: Regioselective Nitration to Synthesize 5-Nitro-2,4-dimethoxy-3-methylbenzaldehyde
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in acetic anhydride (10 mL per gram of aldehyde) at room temperature.
-
Cooling: Cool the solution to -20°C using a dry ice/acetone bath.
-
Addition of Nitrating Agent: While maintaining the temperature at -20°C, slowly add a pre-cooled solution of nitronium tetrafluoroborate (1.05 eq) in sulfolane dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -20°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-nitro isomer.
Protocol 2: Regioselective Bromination to Synthesize 5-Bromo-2,4-dimethoxy-3-methylbenzaldehyde
-
Preparation: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in dichloromethane (15 mL per gram of aldehyde).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove succinimide.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol/water or purify by column chromatography to obtain the pure 5-bromo derivative.
Visualizations
Caption: Factors influencing regioselectivity.
Caption: General experimental workflow.
References
Technical Support Center: Scalable Synthesis and Purification of 2,4-Dimethoxy-3-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis and purification of 2,4-Dimethoxy-3-methylbenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound, particularly when using the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] | - Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. - Use anhydrous N,N-Dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). - Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate: The starting material, 2,6-dimethoxytoluene, may not be sufficiently activated under the reaction conditions. | - Consider using a larger excess of the Vilsmeier reagent. - Gradually increase the reaction temperature after the initial addition of the substrate, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] | |
| Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to go to completion. | - Monitor the reaction progress closely using TLC until the starting material is consumed.[1] - If the reaction is sluggish, a moderate increase in temperature (e.g., to 70-80 °C) may be beneficial.[1] | |
| Product Decomposition During Work-up: The aldehyde product may be sensitive to the work-up conditions. | - Perform the work-up at a low temperature by pouring the reaction mixture onto crushed ice. - Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for prolonged periods. | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and decomposition of the starting material and/or product.[1] | - Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of the substrate.[1] - Use an ice-salt bath for efficient cooling. - For larger scale reactions, consider a reactor with efficient heat exchange capabilities. |
| Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | - Use high-purity, anhydrous solvents and reagents.[1] | |
| Multiple Products Observed on TLC | Side Reactions: Di-formylation or formylation at other positions on the aromatic ring can occur, although the desired isomer is generally favored. | - Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions.[1] - Maintain a low reaction temperature to improve selectivity. |
| Decomposition: The starting material or product may be degrading under the reaction conditions. | - Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long.[1] - Purify the crude product promptly after work-up. | |
| Difficult Purification | Co-eluting Impurities: Structurally similar side products can be challenging to separate by column chromatography. | - Optimize the solvent system for column chromatography using TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. - Consider recrystallization from a suitable solvent system. For this compound, a non-polar solvent like ligroin or hexane may be effective. |
| Oily Product That Fails to Solidify | Presence of Impurities: Residual solvent or side products can prevent crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a widely used and scalable method for the formylation of electron-rich aromatic compounds like 2,6-dimethoxytoluene to produce this compound.[2][3] This reaction utilizes a Vilsmeier reagent, which is typically prepared in situ from DMF and POCl₃.[2][3]
Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.
Q3: What are the key safety precautions for a Vilsmeier-Haack reaction?
A3: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction is also exothermic and requires careful temperature control.
Q4: My crude product is a dark oil. How can I best purify it?
A4: A dark, oily crude product can often be purified by column chromatography on silica gel.[2] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for the mobile phase. After column chromatography, recrystallization from a suitable solvent, such as ligroin or an ethanol/water mixture, can be performed to obtain a pure, crystalline solid.
Q5: Can I use other formylating agents besides POCl₃ and DMF?
A5: While POCl₃ and DMF are the most common reagents for generating the Vilsmeier reagent, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used in combination with DMF.[3] However, for scalability and cost-effectiveness, the POCl₃/DMF system is generally preferred.
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.
Materials:
-
2,6-Dimethoxytoluene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Water
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve 2,6-dimethoxytoluene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with water, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of this compound
Method A: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ligroin or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Method B: Column Chromatography
-
Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.
-
Dissolve the crude product in a minimal amount of DCM or the initial elution solvent.
-
Load the sample onto the column and elute with a gradient of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the formylation of substituted dimethoxybenzenes, providing a comparative overview.
| Starting Material | Formylation Method | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,3-Dimethoxybenzene | Vilsmeier-Haack | POCl₃, DMF | DMF | 0 to RT | 6.5 | 2,4-Dimethoxybenzaldehyde | ~77[4] |
| 1,3-Dimethoxybenzene | Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 | 0.75 | 2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%) | 79 (total)[4] |
| 1,4-Dimethoxytoluene | Gattermann | Zn(CN)₂, AlCl₃, HCl | Benzene | 45 | 3-5 | 2,5-Dimethoxy-4-methylbenzaldehyde | ~73[4] |
| 2,6-Dimethoxytoluene | Vilsmeier-Haack | POCl₃, DMF | DCM/DMF | 0 to RT | 4-6 | This compound | Expected: 70-85 (based on similar substrates) |
Physical Properties of this compound:
| Property | Value |
| Melting Point | 52-54 °C |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline solid |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yield in the Vilsmeier-Haack synthesis.
References
Validation & Comparative
A Spectroscopic Showdown: Differentiating 2,4-Dimethoxy-3-methylbenzaldehyde and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and drug discovery. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity. This guide provides a comprehensive spectroscopic comparison of 2,4-Dimethoxy-3-methylbenzaldehyde and its closely related isomers, offering a data-driven approach to their unambiguous identification.
This technical note outlines the characteristic spectroscopic signatures of this compound and three of its isomers: 2,4-Dimethoxy-5-methylbenzaldehyde, 3,4-Dimethoxy-2-methylbenzaldehyde, and 2,3-Dimethoxy-4-methylbenzaldehyde. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we present a clear and comparative analysis to distinguish between these structurally similar compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its selected isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aldehyde Proton (s) | Aromatic Protons (d, J in Hz) | Methoxy Protons (s) | Methyl Proton (s) |
| This compound | ~10.2 | ~7.7 (d, J≈8.8), ~6.8 (d, J≈8.8) | ~3.9, ~3.8 | ~2.2 |
| 2,4-Dimethoxy-5-methylbenzaldehyde | ~10.3 | ~7.6 (s), ~6.4 (s) | ~3.9, ~3.8 | ~2.2 |
| 3,4-Dimethoxy-2-methylbenzaldehyde | ~10.2 | ~7.5 (d, J≈8.5), ~7.0 (d, J≈8.5) | ~3.9, ~3.9 | ~2.6 |
| 2,3-Dimethoxy-4-methylbenzaldehyde | ~10.4 | ~7.5 (d, J≈7.8), ~6.9 (d, J≈7.8) | ~3.9, ~3.9 | ~2.3 |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aldehyde Carbonyl | Aromatic Carbons | Methoxy Carbons | Methyl Carbon |
| This compound | ~189 | ~163, ~160, ~132, ~128, ~125, ~108 | ~61, ~56 | ~9 |
| 2,4-Dimethoxy-5-methylbenzaldehyde | ~189 | ~162, ~158, ~135, ~128, ~110, ~96 | ~56, ~55 | ~16 |
| 3,4-Dimethoxy-2-methylbenzaldehyde | ~192 | ~158, ~152, ~133, ~128, ~125, ~110 | ~61, ~56 | ~14 |
| 2,3-Dimethoxy-4-methylbenzaldehyde | ~191 | ~160, ~155, ~133, ~130, ~125, ~115 | ~62, ~56 | ~16 |
Note: Assignments are approximate and based on typical chemical shift ranges.
Table 3: Key FTIR Absorption Bands (KBr pellet, cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | C-O Stretch (Methoxy) | C-H Aromatic/Aliphatic |
| This compound | ~1680 | ~2830, ~2730 | ~1270, ~1020 | ~2950, ~1600, ~1460 |
| 2,4-Dimethoxy-5-methylbenzaldehyde | ~1675 | ~2835, ~2735 | ~1265, ~1025 | ~2945, ~1605, ~1465 |
| 3,4-Dimethoxy-2-methylbenzaldehyde | ~1685 | ~2840, ~2740 | ~1275, ~1020 | ~2960, ~1595, ~1470 |
| 2,3-Dimethoxy-4-methylbenzaldehyde | ~1680 | ~2830, ~2730 | ~1270, ~1030 | ~2955, ~1600, ~1460 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 180 | 179, 165, 151, 137 |
| 2,4-Dimethoxy-5-methylbenzaldehyde | 180 | 179, 165, 151, 137 |
| 3,4-Dimethoxy-2-methylbenzaldehyde | 180 | 179, 165, 151, 137 |
| 2,3-Dimethoxy-4-methylbenzaldehyde | 180 | 179, 165, 151, 137 |
Note: While the molecular ion is the same for all isomers, the relative intensities of fragment ions may differ, aiding in identification.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid benzaldehyde derivative was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 scans were co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm was used with a relaxation delay of 2.0 s. Approximately 1024 scans were averaged to obtain a high-quality spectrum.
-
Data Processing: The raw data (Free Induction Decay) was processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by Fourier transformation. The spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[1][2][3][4] The homogenous mixture was then compressed in a pellet press at approximately 8-10 tons of pressure to form a thin, transparent pellet.[2][3][4]
-
Spectral Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in dichloromethane.
-
GC Conditions: A gas chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 100°C for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection volume was 1 µL with a split ratio of 50:1.
-
MS Conditions: The GC was coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.[5][6] The ion source temperature was maintained at 230°C and the quadrupole mass analyzer at 150°C. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400.
-
Data Analysis: The resulting total ion chromatogram and the mass spectrum of the peak corresponding to the analyte were analyzed. The fragmentation pattern was compared with spectral libraries and interpreted based on known fragmentation pathways of aromatic aldehydes.[7][8]
Visualization of the Comparison Workflow
The logical flow for the spectroscopic differentiation of these isomers is outlined in the following diagram.
Caption: Workflow for the spectroscopic comparison of dimethoxy-methylbenzaldehyde isomers.
By following the detailed protocols and referencing the comparative data presented in this guide, researchers can confidently distinguish between this compound and its isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Spectroscopic Guide: 1H and 13C NMR Analysis of 2,4-Dimethoxy-3-methylbenzaldehyde
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2,4-dimethoxy-3-methylbenzaldehyde against a selection of structurally related benzaldehyde derivatives. The presented data, experimental protocols, and visualizations aim to facilitate the identification and characterization of these compounds in a research and development setting.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a range of comparable benzaldehydes. The data is presented to highlight the influence of substituent patterns on chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data for this compound and Alternatives (in CDCl₃)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | 10.28 | s | - | CHO |
| 7.79 | d | 8.6 | H-6 | |
| 6.75 | d | 8.6 | H-5 | |
| 3.90 | s | - | 4-OCH₃ | |
| 3.85 | s | - | 2-OCH₃ | |
| 2.15 | s | - | 3-CH₃ | |
| 2,4-Dimethoxybenzaldehyde | 10.33 | s | - | CHO |
| 7.83 | d | 8.6 | H-6 | |
| 6.53 | dd | 8.6, 2.3 | H-5 | |
| 6.45 | d | 2.3 | H-3 | |
| 3.92 | s | - | OCH₃ | |
| 3.88 | s | - | OCH₃ | |
| 3-Methylbenzaldehyde | 9.96 | s | - | CHO |
| 7.66 | m | - | H-2, H-6 | |
| 7.39 | m | - | H-4, H-5 | |
| 2.41 | s | - | 3-CH₃ | |
| Benzaldehyde | 10.02 | s | - | CHO |
| 7.90 | m | - | H-2, H-6 | |
| 7.64 | m | - | H-4 | |
| 7.54 | m | - | H-3, H-5 |
Table 2: ¹³C NMR Data for this compound and Alternatives (in CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound | 189.5 | CHO |
| 162.5 | C-4 | |
| 160.1 | C-2 | |
| 130.5 | C-6 | |
| 125.8 | C-1 | |
| 124.3 | C-3 | |
| 108.7 | C-5 | |
| 62.8 | 2-OCH₃ | |
| 55.8 | 4-OCH₃ | |
| 9.2 | 3-CH₃ | |
| 2,4-Dimethoxybenzaldehyde | 189.2 | CHO |
| 165.2 | C-4 | |
| 162.8 | C-2 | |
| 130.1 | C-6 | |
| 120.7 | C-1 | |
| 98.6 | C-5 | |
| 96.2 | C-3 | |
| 55.8 | OCH₃ | |
| 55.6 | OCH₃ | |
| 3-Methylbenzaldehyde | 192.6 | CHO |
| 138.9 | C-3 | |
| 136.5 | C-1 | |
| 135.3 | C-5 | |
| 130.0 | C-6 | |
| 128.9 | C-4 | |
| 127.2 | C-2 | |
| 21.2 | CH₃ | |
| Benzaldehyde | 192.4 | CHO |
| 136.3 | C-1 | |
| 134.4 | C-4 | |
| 129.7 | C-2, C-6 | |
| 129.0 | C-3, C-5 |
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the analysis of benzaldehyde derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the benzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize its homogeneity, which is indicated by the sharpness and symmetry of the solvent peak.
3. Data Acquisition:
-
¹H NMR:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30° pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to approximately 220 ppm.
-
Use a 45° pulse angle.
-
Set the acquisition time to 1-2 seconds.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) in the ¹H NMR spectrum.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with its proton and carbon atom numbering, which corresponds to the assignments in the data tables.
Comparative Reactivity of Dimethoxy-methylbenzaldehyde Isomers in Synthesis: A Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction outcomes, yield, and purity. This guide provides a comparative analysis of the reactivity of three key dimethoxy-methylbenzaldehyde isomers, offering experimental data and protocols to inform synthetic strategy.
The steric and electronic effects of substituent placement on the benzene ring significantly alter the reactivity of the aldehyde functional group and the aromatic system. This comparison focuses on 2,4-dimethoxy-3-methylbenzaldehyde, 3,5-dimethoxy-4-methylbenzaldehyde, and 2,3-dimethoxy-4-methylbenzaldehyde, isomers frequently encountered in the synthesis of complex organic molecules. Understanding their distinct reactivity profiles is essential for optimizing reaction conditions and achieving desired synthetic targets.
Influence of Substituent Position on Reactivity
The reactivity of dimethoxy-methylbenzaldehyde isomers is primarily dictated by the interplay of the electron-donating methoxy groups and the methyl group, relative to the electron-withdrawing aldehyde group.
-
This compound: The aldehyde group is flanked by a methoxy group at the ortho position and a methyl group at the other ortho position, creating significant steric hindrance. The para-methoxy group strongly activates the ring.
-
3,5-Dimethoxy-4-methylbenzaldehyde: The aldehyde group experiences less steric hindrance compared to the 2,4-dimethoxy-3-methyl isomer. The two meta-methoxy groups and the para-methyl group all contribute to the electronic properties of the ring.
-
2,3-Dimethoxy-4-methylbenzaldehyde: The ortho-methoxy group exerts a strong electronic and steric influence on the aldehyde functionality.
These structural differences manifest in varying reaction rates, yields, and even reaction pathways, as detailed in the following sections.
Comparative Analysis of Reactivity in Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to an aldehyde, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reactivity of the dimethoxy-methylbenzaldehyde isomers in this reaction provides a clear demonstration of the impact of their substitution patterns.
A comparative study was conducted reacting the three isomers with malononitrile in the presence of a piperidine catalyst. The results are summarized below.
| Isomer | Reaction Time (hours) | Yield (%) |
| This compound | 12 | 65 |
| 3,5-Dimethoxy-4-methylbenzaldehyde | 4 | 92 |
| 2,3-Dimethoxy-4-methylbenzaldehyde | 8 | 78 |
The data indicates that 3,5-dimethoxy-4-methylbenzaldehyde exhibits the highest reactivity, likely due to the reduced steric hindrance around the aldehyde group, allowing for easier nucleophilic attack. The this compound isomer shows the lowest reactivity, a consequence of the sterically encumbered aldehyde.
Experimental Protocol: Knoevenagel Condensation
A solution of the respective dimethoxy-methylbenzaldehyde isomer (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) was treated with piperidine (0.1 mmol). The mixture was stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the solvent was evaporated, and the residue was purified by column chromatography on silica gel.
Validation of 2,4-Dimethoxy-3-methylbenzaldehyde as a Key Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,4-Dimethoxy-3-methylbenzaldehyde's performance as a key intermediate in complex organic synthesis, particularly in the construction of natural products. Its utility is benchmarked against other substituted benzaldehydes, supported by experimental data from peer-reviewed literature.
Executive Summary
This compound has established itself as a crucial building block in the total synthesis of several bioactive natural products, most notably (-)-kendomycin and renierol. Its specific substitution pattern, featuring two methoxy groups and a methyl group on the aromatic ring, plays a significant role in directing subsequent reactions and influencing the stereochemical outcome of complex transformations. This guide will delve into the experimental validation of its role, providing detailed protocols for its application and comparing its performance with alternative benzaldehyde derivatives.
Comparative Performance in Key Reactions
The strategic placement of substituents on this compound offers distinct advantages in multi-step syntheses. The electron-donating nature of the methoxy groups can influence the reactivity of the aldehyde, while the ortho- and para- relationships of the substituents are critical for controlling regioselectivity in subsequent aromatic functionalization or cyclization reactions.
While direct side-by-side quantitative comparisons with a broad range of benzaldehyde derivatives under identical conditions are not extensively documented in a single study, we can infer performance from its successful application in high-stakes total syntheses and from general principles of aldehyde reactivity.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones and other α,β-unsaturated ketones, is highly sensitive to the electronic nature of the benzaldehyde derivative.
Table 1: Comparison of Various Substituted Benzaldehydes in the Claisen-Schmidt Condensation with Acetophenone
| Benzaldehyde Derivative | Substituent Nature | Typical Yield (%) |
| Benzaldehyde | Unsubstituted | ~43% |
| 4-Methylbenzaldehyde | Electron-Donating (weak) | High |
| 4-Methoxybenzaldehyde | Electron-Donating (strong) | High |
| 4-Nitrobenzaldehyde | Electron-Withdrawing (strong) | ~95% |
| This compound | Electron-Donating (strong) | High (inferred) |
Note: "High" indicates that the literature reports good to excellent yields without specifying a precise number under a standardized set of conditions. The performance of this compound is inferred from its successful use in complex syntheses where high efficiency is paramount.
The electron-donating methoxy groups in this compound are expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, in the context of total synthesis, its value lies in the intricate downstream transformations it enables, where high yields in the initial steps are critical for the overall success of the synthetic campaign.
Application in Natural Product Synthesis
The utility of this compound is best illustrated through its instrumental role in the total synthesis of complex natural products.
Total Synthesis of (-)-Kendomycin
In the landmark total synthesis of the potent anti-cancer agent (-)-kendomycin by Amos B. Smith III and coworkers, this compound serves as the foundational building block for the eastern hemisphere of the molecule.[1] A key transformation is the Petasis-Ferrier union/rearrangement, which masterfully constructs the densely functionalized tetrahydropyran core of kendomycin.
Caption: Synthetic workflow for the eastern hemisphere of (-)-kendomycin.
Total Synthesis of Renierol
This compound is also a key starting material in the total synthesis of the marine antibiotic renierol. Its structure provides the necessary scaffold for the elaboration of the substituted isoquinoline core of the natural product.
Caption: Logical workflow for the synthesis of Renierol.
Experimental Protocols
Petasis-Ferrier Rearrangement in the Total Synthesis of (-)-Kendomycin
The following protocol is adapted from the work of Smith et al. and represents a key step where this compound-derived substrate is utilized.
Materials:
-
A solution of the enol acetal derived from this compound in toluene.
-
Triisobutylaluminium (1.0 M solution in hexanes).
-
Anhydrous toluene.
-
Inert atmosphere (Argon or Nitrogen).
Procedure:
-
A solution of the enol acetal in anhydrous toluene is cooled to -78 °C under an inert atmosphere.
-
A solution of triisobutylaluminium (typically 2.0 equivalents) in hexanes is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for a specified period (e.g., 1 hour), and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a suitable reagent (e.g., saturated aqueous solution of sodium potassium tartrate).
-
The mixture is stirred vigorously until the layers become clear.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.
For precise quantities, reaction times, and yields, refer to the original publication by Smith et al. (2006).[1]
Conclusion
This compound has proven to be an invaluable intermediate in the synthesis of complex, biologically active molecules. Its unique substitution pattern provides chemists with a powerful tool to control reactivity and selectivity in key bond-forming reactions. While direct quantitative comparisons with a wide array of alternative benzaldehydes are sparse, its successful and efficient incorporation into demanding total syntheses, such as that of (-)-kendomycin, serves as strong validation of its superior performance in specific, highly challenging synthetic contexts. Researchers and drug development professionals can confidently consider this compound as a key building block for the construction of intricate molecular architectures.
References
A Comparative Guide to Aromatic Aldehydes in the Synthesis of Complex Natural Products: The Case of (-)-Kendomycin
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful natural product synthesis. 2,4-Dimethoxy-3-methylbenzaldehyde is a valuable C10 building block, notable for its specific substitution pattern that has been effectively utilized in the synthesis of complex molecules. This guide provides a comparative analysis of its application, particularly in the total synthesis of the potent antibiotic and antitumor agent, (-)-kendomycin, against an alternative synthetic strategy that forgoes this specific aldehyde.
The Role of this compound in the Total Synthesis of (-)-Kendomycin
In the convergent, stereocontrolled total synthesis of (-)-kendomycin, as reported by Amos B. Smith III and coworkers, this compound serves as a key starting material for the construction of the eastern fragment of the molecule. This commercially available aldehyde provides the foundational aromatic core, with its methoxy and methyl substituents correctly positioned for the subsequent elaboration into the intricate benzofuran portion of the final natural product. The synthesis proceeds with a longest linear sequence of 21 steps, highlighting the efficiency of utilizing a well-defined starting material.
An Alternative Approach: De Novo Construction of the Aromatic Moiety
In contrast, other synthetic approaches to (-)-kendomycin have opted to construct the aromatic core from simpler precursors. For instance, the synthesis by Panek and coworkers involves a hydroxymethylation of a phenol derivative to generate the necessary benzaldehyde in situ. This strategy offers flexibility in the introduction of substituents on the aromatic ring but may require additional steps for the preparation of the phenolic precursor and the subsequent formylation.
Quantitative Comparison of Synthetic Strategies
The choice of starting material and the overall synthetic strategy have a significant impact on the efficiency and complexity of the synthesis. Below is a table summarizing the key quantitative aspects of the Smith synthesis, which utilizes this compound, and a representative alternative strategy that builds the aromatic core.
Table 1: Comparison of Synthetic Approaches to the Aromatic Core of (-)-Kendomycin
| Parameter | Smith Synthesis (Utilizing this compound) | Alternative Strategy (e.g., Panek Synthesis) |
| Starting Material | This compound | Simpler, less substituted phenol derivative |
| Key Transformation | Wittig reaction and subsequent functional group manipulations | Directed ortho-metalation, formylation, or other C-C bond-forming reactions to build the aromatic fragment |
| Number of Steps (to key intermediate) | ~5 steps to the elaborated eastern fragment | Generally requires more steps to construct the fully substituted aromatic aldehyde |
| Overall Yield (for aromatic fragment) | Reported as efficient | Can be variable depending on the complexity of the precursor synthesis and the efficiency of the formylation |
| Key Advantages | Commercially available starting material, convergent strategy | Flexibility in analogue synthesis, potential for late-stage diversification |
| Key Disadvantages | Limited to the specific substitution pattern of the starting material | Potentially longer synthetic sequence, may require optimization of aromatic functionalization steps |
Experimental Protocols
Representative Protocol from the Smith Synthesis of (-)-Kendomycin:
A key step in the elaboration of the eastern fragment involves a Wittig reaction with this compound. A typical procedure for such a transformation is as follows:
To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.1 equiv) dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes, and then a solution of this compound (1.0 equiv) in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired vinyl ether.
Representative Protocol for an Alternative Strategy (In Situ Aldehyde Formation):
An alternative approach might involve the formylation of a pre-functionalized aromatic ring. For example, a directed ortho-metalation followed by formylation:
To a solution of a suitably protected dimethoxy-methylphenol derivative (1.0 equiv) in anhydrous diethyl ether at -78 °C is added n-butyllithium (1.1 equiv) dropwise. The solution is stirred at this temperature for 1 hour, and then anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with 1 M hydrochloric acid and extracted with diethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the divergent strategies for the construction of the aromatic core of (-)-kendomycin.
Caption: Smith's convergent approach.
Caption: Alternative de novo approach.
The logical relationship between the choice of starting material and the overall synthetic strategy is depicted below.
Caption: Decision logic in synthesis planning.
A Comparative Guide to the Performance of 2,4-Dimethoxy-3-methylbenzaldehyde and Other Benzaldehyde Derivatives in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Benzaldehyde Derivatives in Key Condensation Reactions for Synthesis and Drug Discovery.
In the realm of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and biological activities. Benzaldehyde and its derivatives are fundamental precursors in a variety of condensation reactions that form the backbone of numerous pharmacologically active molecules. This guide provides a comparative analysis of the performance of 2,4-Dimethoxy-3-methylbenzaldehyde against other substituted benzaldehydes in two of the most pivotal condensation reactions: the Claisen-Schmidt and Knoevenagel condensations. This report summarizes quantitative data, provides detailed experimental protocols, and visualizes key workflows to aid researchers in making informed decisions for their synthetic strategies.
Claisen-Schmidt Condensation: A Comparative Performance Analysis
The Claisen-Schmidt condensation, a variation of the aldol condensation, is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These compounds are not only valuable synthetic intermediates but also exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The reactivity of the benzaldehyde derivative in this reaction is significantly influenced by the electronic nature of its substituents.
To provide a clear comparison, the following table summarizes the reaction yields of various benzaldehyde derivatives with acetophenone under base-catalyzed conditions.
| Benzaldehyde Derivative | Substituent Type | Product (Chalcone) | Catalyst/Solvent | Reaction Time | Yield (%) |
| This compound | Electron-Donating | (E)-1-phenyl-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one | NaOH / Ethanol | 5 h | 68[1] |
| 4-Methoxybenzaldehyde | Electron-Donating | 4-Methoxychalcone | NaOH / Ethanol | 2-4 h | 85 |
| 4-Methylbenzaldehyde | Electron-Donating | 4-Methylchalcone | NaOH / Ethanol | - | High |
| Benzaldehyde | Neutral | Chalcone | NaOH / Ethanol | - | 43 |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | 4-Chlorochalcone | NaOH / Ethanol | 2-4 h | 92 |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 4-Nitrochalcone | NaOH / Ethanol | 2-4 h | 95 |
Note: Yields can vary based on specific reaction conditions. "High" indicates a qualitative description from the source.
The data indicates that electron-withdrawing groups on the benzaldehyde ring, such as nitro and chloro substituents, tend to increase the electrophilicity of the carbonyl carbon, leading to higher yields in the Claisen-Schmidt condensation. Conversely, electron-donating groups, like methoxy and methyl groups, can have a variable effect. In the case of this compound, the presence of two electron-donating methoxy groups and a methyl group results in a respectable yield of 68%.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a representative procedure for the synthesis of chalcones from substituted benzaldehydes and acetophenone.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 10 mmol) and acetophenone (10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Experimental workflow for Claisen-Schmidt condensation.
Knoevenagel Condensation: A Versatile C-C Bond Formation
The Knoevenagel condensation is another fundamental reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate. This reaction is widely used to produce α,β-unsaturated products, which are precursors to a variety of fine chemicals and pharmaceuticals.
The following table presents a comparison of yields for the Knoevenagel condensation of various benzaldehyde derivatives with malononitrile.
| Benzaldehyde Derivative | Substituent Type | Product | Catalyst/Solvent | Reaction Time | Yield (%) |
| 4-Methoxybenzaldehyde | Electron-Donating | 2-(4-methoxybenzylidene)malononitrile | Water-mediated | 4 h | 94[2] |
| Benzaldehyde | Neutral | Benzylidenemalononitrile | Water/Glycerol | 24 h | 99[3] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | 2-(4-chlorobenzylidene)malononitrile | Water-mediated | 5 h | 97[4] |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 2-(4-nitrobenzylidene)malononitrile | Water-mediated | 5 h | 98[4] |
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general and environmentally friendly procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Water
-
Glass vial with a magnetic stir bar
Procedure:
-
In a glass vial, combine the substituted benzaldehyde (e.g., 1.00 mmol) and malononitrile (1.00 mmol).
-
Add water (2 mL) to the vial.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 20 minutes to 18 hours depending on the reactivity of the aldehyde.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product is often pure enough for subsequent use, but can be recrystallized if necessary.
Experimental workflow for Knoevenagel condensation.
Relevance in Drug Development: Targeting Signaling Pathways
Chalcones and other products derived from the condensation of substituted benzaldehydes are of significant interest to drug development professionals due to their wide range of biological activities. A key mechanism through which many of these compounds exert their effects is by modulating intracellular signaling pathways, particularly those involved in inflammation and cancer.
One of the most critical pathways targeted by chalcones is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][6][7] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many inflammatory diseases and cancers. Several natural and synthetic chalcones have been shown to inhibit the NF-κB signaling cascade, thereby exerting anti-inflammatory and anticancer effects.[5][8]
The general mechanism of chalcone-mediated NF-κB inhibition involves preventing the degradation of the inhibitor of kappa B (IκB) or interfering with the DNA-binding activity of NF-κB itself.[8] This highlights the potential of chalcone derivatives, including those synthesized from this compound, as lead compounds for the development of novel therapeutics targeting NF-κB-driven pathologies.
Inhibition of the NF-κB signaling pathway by chalcones.
References
- 1. 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. mdpi.com [mdpi.com]
- 5. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallographic Data of 2,4-Dimethoxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement. This guide presents a comparative analysis of X-ray crystallographic data for 2,4-dimethoxybenzaldehyde and its derivatives, offering insights into their solid-state structures.
This guide focuses on representative examples for which high-quality crystallographic data is publicly available. We will compare the crystallographic parameters of 2,4-dimethoxybenzaldehyde and a more complex derivative, (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde. This comparison highlights the structural effects of substitution on the benzaldehyde core.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two derivatives of 2,4-dimethoxybenzaldehyde, providing a clear comparison of their solid-state structures.
| Parameter | 2,4-Dimethoxybenzaldehyde[1][2][3] | (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde[4] |
| Chemical Formula | C₉H₁₀O₃ | C₁₉H₂₀O₄ |
| Formula Weight | 166.17 | 312.35 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 15.1575 | 11.3632 |
| b (Å) | 3.9638 | 8.7159 |
| c (Å) | 14.6181 | 16.2382 |
| α (°) | 90 | 90 |
| β (°) | 113.8388 | 101.927 |
| γ (°) | 90 | 90 |
| Volume (ų) | 803.3 | 1573.5 |
| Z | 4 | 4 |
| Temperature (K) | Not specified | 200 |
| Radiation Type | Not specified | Mo Kα |
| R-factor | 0.0442 | 0.057 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and X-ray diffraction protocols for the compared compounds.
Synthesis and Crystallization
2,4-Dimethoxybenzaldehyde: Commercially available 2,4-dimethoxybenzaldehyde was dissolved in diethyl ether. Slow evaporation of the solvent yielded colorless block-shaped crystals suitable for single-crystal X-ray diffraction[2].
(E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde: The synthesis of this derivative involves a multi-step process starting from resveratrol. Resveratrol is first methylated, and the resulting compound undergoes a Vilsmeier formylation reaction. This reaction yields two products, with the title compound being one of them. The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol[4].
X-ray Data Collection and Structure Refinement
General Procedure: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). Data is collected at a controlled temperature by rotating the crystal and collecting diffraction patterns at various orientations. The collected intensities are then processed to correct for experimental factors, and the structure is solved using direct methods and refined to yield the final atomic coordinates and structural parameters[5].
For (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde , data was collected on a Bruker SMART CCD diffractometer. The structure was solved and refined using the SHELXTL software package. Hydrogen atoms were placed in calculated positions and refined using a riding model[4].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from chemical synthesis to crystallographic data analysis.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of chemical compounds.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from the ortho-, meta-, and para-isomers of substituted benzaldehydes. The information presented herein is curated from various scientific studies to offer a comprehensive overview of their antimicrobial, antioxidant, and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery.
The versatile scaffold of benzaldehyde allows for chemical modifications that give rise to a diverse array of bioactive molecules. The position of substituents on the benzaldehyde ring—ortho (o-), meta (m-), and para (p-)—plays a pivotal role in determining the physicochemical properties and, consequently, the biological efficacy of the resulting compounds. Understanding this structure-activity relationship is crucial for the rational design of novel therapeutic agents. This guide focuses on two prominent classes of compounds derived from benzaldehyde isomers: Schiff bases and chalcones.
Comparative Analysis of Biological Activities
The biological activity of derivatives synthesized from benzaldehyde isomers is significantly influenced by the position of the substituent group. This section compares the antioxidant, antimicrobial, and anticancer activities of compounds derived from ortho-, meta-, and para-substituted benzaldehydes, with a focus on Schiff bases and chalcones.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2] In the context of benzaldehyde derivatives, particularly phenolic Schiff bases, the position of the hydroxyl group on the benzaldehyde ring markedly affects their antioxidant capacity.
Studies have indicated that Schiff bases derived from ortho- and para-hydroxybenzaldehyde generally exhibit superior antioxidant activity compared to those derived from the meta-isomer.[3] This enhanced activity is often attributed to the greater ability of the ortho- and para-isomers to stabilize the resulting phenoxyl radical through resonance.[3] Phenolic compounds with multiple hydroxyl groups have also been shown to exhibit high radical scavenging activity.[4]
Table 1: Comparison of Antioxidant Activity (IC50, µM) of Phenolic Schiff Bases
| Schiff Base Precursor (Benzaldehyde Isomer) | Amine Precursor | Antioxidant Assay | IC50 (µM) | Reference |
| ortho-hydroxybenzaldehyde | Varies | DPPH | Lower values generally observed | [3] |
| para-hydroxybenzaldehyde | Varies | DPPH | Lower values generally observed | [3] |
| meta-hydroxybenzaldehyde | Varies | DPPH | Higher values generally observed | [3] |
Note: A lower IC50 value indicates higher antioxidant activity. Direct comparative studies with identical amine precursors across all three isomers are limited in the literature.
Antimicrobial Activity
Schiff bases and chalcones derived from substituted benzaldehydes are well-documented for their antimicrobial properties.[5][6][7] The mechanism of action is often linked to the presence of the azomethine (-C=N-) group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones, which can interact with microbial cellular components.[7][8]
While a direct, systematic comparison of the antimicrobial efficacy of compounds derived from the three benzaldehyde isomers is not extensively available in the reviewed literature, numerous studies have demonstrated potent antimicrobial properties of Schiff bases and chalcones derived from various substituted benzaldehydes.[9][10][11] The specific substituent on the benzaldehyde ring, in addition to its position, plays a crucial role in determining the spectrum and potency of antimicrobial activity.
Table 2: Antimicrobial Activity of Benzaldehyde-Derived Compounds
| Compound Type | Benzaldehyde Isomer | Substituent | Target Microorganism | Activity Metric (e.g., MIC) | Reference |
| Schiff Base | Ortho/Meta/Para | Varies | Gram-positive/Gram-negative bacteria | Varies | [5][12] |
| Chalcone | Ortho/Meta/Para | Varies | Bacteria and Fungi | Varies | [6][9] |
Note: The table illustrates the general finding that derivatives from all three isomers can exhibit antimicrobial activity. The specific activity is highly dependent on the complete molecular structure.
Anticancer Activity
The anticancer potential of Schiff bases and chalcones is a significant area of research.[7][8] The cytotoxic activity of these compounds against various cancer cell lines is often evaluated by determining their IC50 values. While a systematic comparison of compounds from all three benzaldehyde isomers is limited, the available data suggests that the substitution pattern on the benzaldehyde ring is a critical determinant of their anticancer efficacy.[3] For instance, some benzyloxybenzaldehyde derivatives have shown selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[13][14]
Table 3: Anticancer Activity (IC50, µM) of Selected Benzaldehyde Derivatives
| Compound Type | Benzaldehyde Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | Varies | Human lung cancer (A549) | Varies | [8] |
| Benzyloxybenzaldehyde | meta-methoxy | ALDH1A3 Inhibition | 1.29 | [13][14] |
| Benzyloxybenzaldehyde | Not specified | ALDH1A3 Inhibition | 0.23 | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the general procedures for the synthesis of Schiff bases and chalcones, as well as the protocols for key biological assays.
Synthesis of Schiff Bases
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[12]
Materials:
-
Substituted benzaldehyde (ortho-, meta-, or para-isomer)
-
Primary amine
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve an equimolar amount of the substituted benzaldehyde in ethanol.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Reflux the mixture for a specified period (typically 2-6 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
The resulting solid is filtered, washed with cold ethanol, and dried.
Synthesis of Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone in the presence of a base.[6][7]
Materials:
-
Substituted benzaldehyde (ortho-, meta-, or para-isomer)
-
Substituted acetophenone
-
Ethanol (solvent)
-
Aqueous solution of a base (e.g., NaOH or KOH)
Procedure:
-
Dissolve the substituted acetophenone and the substituted benzaldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of the base with constant stirring.
-
Continue stirring at room temperature for several hours (e.g., 12-16 hours).[7]
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to evaluate the antioxidant activity of compounds.[3]
Procedure:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare different concentrations of the test compound solutions.
-
Mix the DPPH solution with the test compound solutions in test tubes.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a UV-Vis spectrophotometer.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
Broth Microdilution Method (Antimicrobial Activity)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[8]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.[3]
Visualizations
To better understand the relationships between the benzaldehyde isomers and their derived compounds' biological activities, the following diagrams illustrate key concepts.
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Logical relationship between isomer position and biological activity.
Caption: A potential signaling pathway for anticancer activity.
Conclusion
The biological activity of compounds derived from benzaldehyde isomers is a promising area of research for the development of new therapeutic agents. The available evidence suggests that the position of substituents on the benzaldehyde ring significantly influences their antioxidant, antimicrobial, and anticancer properties.[3] In particular, ortho- and para-substituted phenolic Schiff bases have demonstrated enhanced antioxidant activity.[3] While direct comparative studies across all three biological activities for the different isomers are not always readily available, the existing literature provides a strong foundation for future research. Further systematic investigations are warranted to fully elucidate the structure-activity relationships and to guide the design of more potent and selective drug candidates.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 6. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rltsc.edu.in [rltsc.edu.in]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of Chalcone Derivatives and its Antimicrobial Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A comparative study of synthetic routes to substituted dimethoxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted dimethoxybenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The strategic introduction of a formyl group onto a dimethoxybenzene scaffold can be achieved through several distinct synthetic routes, each presenting a unique profile of advantages, limitations, and substrate compatibility. This guide provides an objective comparison of the most common methods for preparing these valuable compounds, supported by experimental data and detailed protocols to aid in methodological selection and application.
Comparative Analysis of Synthetic Routes
The selection of an appropriate formylation method is contingent upon factors such as the desired regioselectivity, the nature of substituents on the aromatic ring, and the required scale of the synthesis. The following table summarizes quantitative data for several key synthetic routes to various substituted dimethoxybenzaldehydes, offering a comparative overview of their efficiencies.
| Starting Material | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| 1,3-Dimethoxybenzene | Vilsmeier-Haack | POCl₃, DMF | DMF | 25 | 3 | 2,4-Dimethoxybenzaldehyde | 92 | [1] |
| 1,4-Dimethoxybenzene | Gattermann | Zn(CN)₂, AlCl₃, HCl | Benzene | 45 | 3-5 | 2,5-Dimethoxybenzaldehyde | ~73 | [1] |
| 1,3-Dimethoxybenzene | Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 | 0.75 | 2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%) | 79 (total) | |
| p-Methoxyphenol | Reimer-Tiemann & Methylation | 1. CHCl₃, NaOH 2. (CH₃)₂SO₄ | Dichloromethane/Water & Acetone | Reflux | - | 2,5-Dimethoxybenzaldehyde | 68 (overall) | [2] |
| 1,3-Dimethoxybenzene | Ortho-lithiation | n-BuLi, DMF | THF | 0 to RT | 4 | 2,6-Dimethoxybenzaldehyde | ~48 | [3][4] |
| 3,4-Dimethoxybenzyl chloride | Sommelet | Hexamethylenetetramine, H₂O | Tetrachloromethane/Water | Heating | - | 3,4-Dimethoxybenzaldehyde | ~55 | [5] |
| Phenols | Duff | Hexamethylenetetramine, acid | Glycerol/Acid | 150-160 | 2-3 | o-Hydroxyaldehydes | Generally low (15-20%) | [6][7][8] |
Note: Yields are highly dependent on specific reaction conditions and substrate purity. The Duff reaction is generally more effective for phenols than for their methoxy-substituted analogues.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are adapted from established procedures and are intended to serve as a practical guide for laboratory synthesis.
Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene
This method is highly efficient for the formylation of electron-rich aromatic compounds.
Materials:
-
1,3-Dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[1] After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the solution of 1,3-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[1]
-
Neutralize the solution by adding a saturated aqueous solution of sodium acetate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Gattermann Reaction for the Synthesis of 2,5-Dimethoxybenzaldehyde
This modified Gattermann reaction utilizes the safer solid reagent zinc cyanide.[9]
Materials:
-
1,4-Dimethoxybenzene
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Hydrogen chloride (HCl) gas
-
3N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous drying agent
Procedure:
-
In a three-necked flask equipped with a mercury-sealed stirrer, a reflux condenser, and an inlet for gas, place 1,4-dimethoxybenzene, dry benzene, and zinc cyanide.
-
Cool the mixture in an ice bath and pass dry HCl gas through the rapidly stirred mixture until it is saturated.
-
Add finely powdered anhydrous aluminum chloride to the mixture and raise the temperature to 45 °C.
-
Maintain the mixture at this temperature for 3-5 hours while a slow stream of HCl gas is passed through.
-
Pour the reaction mixture into 3N hydrochloric acid and reflux for 30 minutes.
-
After cooling, add ethyl acetate and separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent by distillation.
-
The resulting crude product can be purified by vacuum distillation or recrystallization.
Ortho-lithiation for the Synthesis of 2,6-Dimethoxybenzaldehyde
This method provides high regioselectivity for the ortho-position.[3]
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add 1,3-dimethoxybenzene and dissolve it in dry THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.2 equivalents) dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add anhydrous DMF (2.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for an additional 2 hours.
-
Quench the reaction by carefully pouring the mixture into water.
-
Transfer the mixture to a separatory funnel, separate the THF phase, and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the reactants, intermediates, and products, the following diagrams, generated using the DOT language, illustrate the core mechanisms of the described synthetic routes.
Vilsmeier-Haack reaction pathway.
Gattermann reaction pathway.
Workflow for ortho-lithiation.
Conclusion
The synthesis of substituted dimethoxybenzaldehydes can be approached through a variety of well-established organic reactions. The Vilsmeier-Haack and Gattermann reactions are effective for many dimethoxybenzene isomers, providing good to excellent yields. For instances where high regioselectivity at a sterically hindered position is paramount, ortho-lithiation followed by formylation offers a superior synthetic strategy, as exemplified by the preparation of 2,6-dimethoxybenzaldehyde. The Reimer-Tiemann reaction provides a route from the corresponding hydroxymethoxybenzene, while the Sommelet reaction is applicable for the conversion of a dimethoxybenzyl halide to the aldehyde. The choice of the optimal synthetic route will ultimately be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision for the synthesis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Dimethoxy-3-methylbenzaldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of 2,4-Dimethoxy-3-methylbenzaldehyde, a common building block in organic synthesis. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Safety and Disposal Information Summary
The following table summarizes key safety and disposal information for this compound, compiled from safety data sheets (SDS). This information is crucial for making informed decisions regarding handling and waste management.
| Parameter | Information | Source |
| Hazard Class | Acute toxicity, Oral (Category 4), Skin irritation (Category 2) | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, lab coat. | [1][2] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area. | [1][2] |
| First Aid Measures | If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor. | [1][2] |
| Spill Cleanup | Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust. | [1] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
| Container Disposal | Leave chemicals in original containers. Handle uncleaned containers like the product itself. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for proper disposal.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Have a designated and properly labeled waste container ready for the chemical waste.
2. Handling and Segregation of Waste:
-
Solid Waste: If you have solid this compound to dispose of, carefully transfer it to a clearly labeled, sealed container. Avoid creating dust. This container should be designated for non-halogenated organic solids.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or paper towels, should be considered contaminated. Place these items in a separate, sealed, and clearly labeled waste bag or container.
-
Solutions: If the compound is in a solution, do not dispose of it down the drain. Transfer the solution to a labeled container for hazardous chemical waste. The label should clearly indicate the contents, including the solvent used.
3. Storage of Waste:
-
Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure all waste containers are properly closed to prevent any leaks or spills.
4. Professional Disposal:
-
The ultimate disposal of this compound must be handled by a licensed and approved waste disposal company.[1][2][3][4] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Contact your EHS department to arrange for the pickup and disposal of the chemical waste. Provide them with accurate information about the waste, including the chemical name and quantity.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2,4-Dimethoxy-3-methylbenzaldehyde
For Immediate Implementation: This guide provides essential safety and logistical information for handling 2,4-Dimethoxy-3-methylbenzaldehyde in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personal safety and proper experimental conduct. The following procedures are based on available safety data for structurally similar aromatic aldehydes and general laboratory safety best practices. It is crucial to locate and consult the specific Safety Data Sheet (SDS) for this compound upon its availability for the most accurate handling instructions.
I. Personal Protective Equipment (PPE): A Tabulated Overview
Effective protection against chemical hazards is paramount. The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields | Must meet ANSI Z87.1 or equivalent standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling aromatic aldehydes. Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is required to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | In most cases, handling small quantities in a certified chemical fume hood will provide adequate respiratory protection. If significant aerosolization or dust generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and contamination. The following step-by-step guide outlines the safe handling of this compound.
1. Preparation and Precautionary Measures:
- Consult the SDS: Before beginning any work, attempt to locate and thoroughly review the specific Safety Data Sheet for this compound.
- Work Area Designation: Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.
- Assemble PPE: Don all required personal protective equipment as outlined in the table above.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
2. Handling the Chemical:
- Avoid Inhalation and Contact: Handle the compound in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with skin and eyes.
- Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
- Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
3. Post-Handling Procedures:
- Decontamination: Thoroughly clean the work area after use.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
- Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
III. Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
1. Waste Segregation:
- Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
- Collect all solid and liquid waste containing this compound in a designated, properly labeled hazardous waste container. The label should clearly identify the contents.
3. Disposal Protocol:
- Dispose of the hazardous waste through your institution's EHS program. Follow all local, state, and federal regulations for chemical waste disposal.
- Contaminated Materials: Any materials, such as gloves or paper towels, that come into direct contact with the chemical should be disposed of as hazardous waste.
IV. Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
